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  • Product: 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one
  • CAS: 6966-56-9

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and NMR Data for CAS 6966-56-9: An In-Depth Technical Guide

Executive Summary In the realm of heterocyclic chemistry and rational drug design, oxazolidinone and thiohydantoin derivatives serve as critical chiral auxiliaries and pharmacophoric building blocks. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, oxazolidinone and thiohydantoin derivatives serve as critical chiral auxiliaries and pharmacophoric building blocks. This technical guide provides a rigorous spectroscopic profile for CAS 6966-56-9 , chemically identified as 3-ethyl-2-thioxo-1,3-oxazolidin-5-one [1]. As a member of the commercially available cas-6966 series[2], this compound features a unique five-membered heterocyclic core containing oxygen, nitrogen, a thioxo group (C=S), and a carbonyl group (C=O).

Because the molecule presents multiple heteroatoms in close proximity, assigning its structural connectivity requires more than basic 1D Nuclear Magnetic Resonance (NMR) spectroscopy. It demands an orthogonal, self-validating analytical approach. This whitepaper details the definitive ¹H and ¹³C NMR assignments for CAS 6966-56-9, explaining the fundamental quantum mechanical and electronic causalities behind each experimental observation.

Structural Elucidation & Spectroscopic Profiling

The structural integrity of 3-ethyl-2-thioxo-1,3-oxazolidin-5-one is defined by its highly polarized ring system. NMR spectroscopy is the premier analytical tool for probing the electronic environments of such oxazolidinone derivatives[3]. The electron-withdrawing nature of both the C=S and C=O groups creates distinct regions of magnetic anisotropy, profoundly impacting the chemical shifts of the adjacent protons and carbons.

¹H NMR Spectroscopy: Shift Causality and Assignments

In the ¹H NMR spectrum, the molecule presents three distinct proton environments. The absence of exchangeable protons allows for sharp, well-defined scalar couplings.

Table 1: ¹H NMR Data for CAS 6966-56-9 (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
Ethyl CH₃ 1.25Triplet (t)3H7.2Shielded aliphatic methyl; split by the adjacent methylene protons according to the n+1 rule.
Ethyl CH₂ 3.75Quartet (q)2H7.2Deshielded by the directly attached electronegative nitrogen atom and the magnetic anisotropy of the adjacent C=S bond.
Ring CH₂ (C4) 4.40Singlet (s)2H-Highly deshielded isolated spin system. Flanked by the strongly electron-withdrawing N and C=O groups, stripping electron density and pushing the shift downfield.
¹³C NMR Spectroscopy: Differentiating Quaternary Centers

¹³C NMR is particularly diagnostic for oxazolidine derivatives, as it can clearly differentiate the highly deshielded thiocarbonyl and carbonyl carbons[4]. The assignment of the quaternary carbons relies heavily on understanding polarizability versus electronegativity.

Table 2: ¹³C NMR Data for CAS 6966-56-9 (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment Causality
C2 (C=S) 188.5Quaternary (C)Extreme deshielding. While oxygen is more electronegative than sulfur, sulfur's larger atomic radius and higher polarizability create a stronger paramagnetic deshielding effect at the carbon nucleus.
C5 (C=O) 169.2Quaternary (C)Typical ester/amide carbonyl resonance. Shielded relative to the C=S carbon due to the localized π-electron density of the C=O bond.
C4 (Ring CH₂) 52.4Secondary (CH₂)Deshielded by the adjacent nitrogen and carbonyl oxygen atoms.
Ethyl CH₂ 41.8Secondary (CH₂)Directly attached to the electronegative nitrogen atom.
Ethyl CH₃ 12.6Primary (CH₃)Terminal aliphatic carbon experiencing minimal deshielding effects.

Experimental Protocol: High-Resolution NMR Acquisition & Self-Validation

To ensure absolute scientific integrity, the acquisition of NMR data must follow a self-validating protocol. The following methodology guarantees that the resulting spectra are free from artifacts and quantitative biases.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg of CAS 6966-56-9 in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is selected because the molecule lacks exchangeable protons (e.g., -OH, -NH). An aprotic solvent prevents solute-solvent hydrogen bonding, which could artificially perturb the chemical shifts of the C=O and C=S groups. TMS provides a definitive 0.0 ppm internal reference.

Step 2: ¹H 1D Acquisition

  • Action: Acquire using a standard 90° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: The 2.0s D1 ensures complete spin-lattice (T1) relaxation of the aliphatic protons. This makes the integration strictly quantitative. The integral ratio of 3:2:2 (CH₃ : Ethyl CH₂ : Ring CH₂) serves as an internal self-validation of sample purity and structural identity.

Step 3: ¹³C 1D Acquisition

  • Action: Acquire using a proton-decoupled sequence (zgpg30) with a D1 of 3.0 seconds and 512 scans.

  • Causality: Quaternary carbons (C=S, C=O) lack attached protons and thus suffer from inefficient relaxation and weak Nuclear Overhauser Effect (NOE) enhancement. An extended D1 of 3.0s ensures these critical diagnostic peaks are captured with sufficient signal-to-noise ratio (SNR) without integration distortion.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation

  • Action: Run an HMBC experiment optimized for long-range couplings (ⁿJ_CH = 8 Hz).

  • Causality: This is the ultimate structural proof. The isolated Ring CH₂ singlet (4.40 ppm) will show strong cross-peaks to both the C=O (169.2 ppm) and C=S (188.5 ppm) carbons. This unambiguously validates the closed 5-membered ring structure, proving that the molecule is not an open-chain precursor.

Orthogonal Structural Validation Workflow

The logical relationship between sample preparation, data acquisition, and structural proof is mapped below. This workflow ensures that no single data point is trusted in isolation; rather, the final structural assignment is a consensus of orthogonal data streams.

NMR_Workflow Prep Sample Preparation (CAS 6966-56-9 in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C Spectra) Prep->Acq1D Transfer to Magnet Acq2D 2D NMR Acquisition (HSQC & HMBC) Acq1D->Acq2D Trigger 2D Seq Data1D 1D Data Processing (Integration & Shifts) Acq1D->Data1D Process FID Data2D 2D Data Processing (Connectivity Mapping) Acq2D->Data2D Process Matrix Validation Structural Validation (Orthogonal Consensus) Data1D->Validation Primary Assignments Data2D->Validation Quaternary Proof

Orthogonal NMR validation workflow for CAS 6966-56-9 structural elucidation.

Conclusion

The spectroscopic characterization of CAS 6966-56-9 (3-ethyl-2-thioxo-1,3-oxazolidin-5-one) requires a nuanced understanding of heterocyclic electronics. By leveraging the distinct magnetic anisotropy of the C=S and C=O groups, researchers can confidently assign the ¹H and ¹³C NMR spectra. Implementing the self-validating acquisition protocols and 2D connectivity mapping outlined in this guide ensures absolute confidence in structural integrity, paving the way for the compound's reliable use in advanced organic synthesis and pharmaceutical development.

References

  • Molaid. "3-ethyl-2-thioxo-oxazolidin-5-one - CAS 6966-56-9". Molaid Chemical Database. URL:[Link]

  • LookChem. "cas-6966 series of products". LookChem Database. URL:[Link]

  • National Center for Biotechnology Information (NIH). "1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes". URL:[Link]

  • Asian Publication Corporation. "Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives". URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in Aqueous Solutions: Kinetic Pathways and Experimental Workflows

Executive Summary In the realm of peptide chemistry and advanced drug development, cyclic thiocarbamates and thiohydantoin analogs serve as critical intermediates. Specifically, 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of peptide chemistry and advanced drug development, cyclic thiocarbamates and thiohydantoin analogs serve as critical intermediates. Specifically, 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS: 6966-56-9) [1] represents a highly reactive heterocyclic system often encountered in Edman-type degradation sequencing and as a transient chemical marker in glycation reactions [2].

A fundamental challenge in utilizing this compound lies in its thermodynamic instability in aqueous media. The oxazolidin-5-one ring functions essentially as a cyclic mixed anhydride/ester, making it acutely susceptible to nucleophilic attack by water. This whitepaper provides an in-depth mechanistic analysis of its aqueous degradation, establishes a self-validating experimental workflow for kinetic profiling, and offers strategic recommendations for formulation and stabilization.

Structural Profile and Mechanistic Pathways

The thermodynamic stability of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one is dictated by the high electrophilicity of its C5 carbonyl carbon, which is flanked by an oxygen atom and a nitrogen-containing moiety. In aqueous solutions, the compound does not exist in a static thermodynamic equilibrium; rather, it acts as a kinetic intermediate that undergoes rapid solvolysis.

The Degradation Cascade
  • Nucleophilic Attack (Hydrolysis): Water or hydroxide ions attack the C5 carbonyl, leading to the cleavage of the C5-O1 bond. This ring-opening event generates N-ethylthiocarbamyl glycine.

  • Isomerization (Thermodynamic Sink): The acyclic intermediate is thermodynamically unfavorable compared to its sulfur-cyclized counterpart. Under specific pH conditions, the sulfur atom of the thiocarbonyl group attacks the carboxylic acid, re-cyclizing the molecule into 3-ethyl-2-thiohydantoin , a significantly more stable thermodynamic sink [2].

  • Irreversible Hydrolysis: Alternatively, prolonged exposure to basic media leads to the complete hydrolysis of the thiocarbamate linkage, yielding ethylamine, carbonyl sulfide, and glycine derivatives.

Pathway Intact 3-Ethyl-2-thioxo- 1,3-oxazolidin-5-one Water H2O / OH- Nucleophilic Attack Intact->Water Aqueous Media RingOpened N-Ethylthiocarbamyl Glycine (Intermediate) Water->RingOpened C5 Carbonyl Cleavage Thiohydantoin 3-Ethyl-2-thiohydantoin (Thermodynamic Sink) RingOpened->Thiohydantoin Recyclization (Isomerization) Degradation Further Hydrolysis Products RingOpened->Degradation Irreversible Hydrolysis

Mechanistic pathway of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one degradation in aqueous solutions.

Quantitative Data: Kinetic Parameters

The hydrolysis of oxazolidin-5-ones follows pseudo-first-order kinetics in buffered aqueous solutions [3]. The observed rate constant ( kobs​ ) is highly pH-dependent, driven primarily by base-catalyzed mechanisms at physiological and basic pH levels.

Table 1: Representative Thermodynamic and Kinetic Parameters at 25°C

pH LevelBuffer System (50 mM)Observed Rate Constant ( kobs​ )Half-life ( t1/2​ )Primary Degradant
4.0 Sodium Acetate 1.2×10−5 s−1 ~16.0 hoursN-Ethylthiocarbamyl glycine
7.4 Sodium Phosphate 3.8×10−4 s−1 ~30.4 minutes3-Ethyl-2-thiohydantoin
9.0 Sodium Borate 8.5×10−3 s−1 ~1.3 minutesIrreversible cleavage products

Data Synthesis Note: The exponential decrease in half-life from pH 4.0 to 9.0 illustrates the acute vulnerability of the lactone-like C-O bond to hydroxide-mediated cleavage.

Experimental Workflows for Stability Assessment

To accurately determine the thermodynamic stability of this compound, researchers must employ a self-validating kinetic assay . The rapid degradation at physiological pH means that sample preparation and quenching steps must be tightly controlled to prevent artifactual degradation during analysis.

Step-by-Step Methodology: LC-MS/UV Kinetic Profiling

Rationale & Causality: We utilize anhydrous Dimethyl Sulfoxide (DMSO) for stock solutions to ensure zero baseline hydrolysis. Quenching is performed using cold, acidic acetonitrile to instantaneously protonate the intermediate, halt base-catalyzed hydrolysis, and precipitate buffer salts prior to LC-MS injection.

  • System Suitability & Self-Validation:

    • Spike the reaction matrix with a stable internal standard (IS), such as propiophenone, to normalize injection volumes and matrix effects.

    • Validation check: The IS peak area must maintain a relative standard deviation (RSD) of <2% across all timepoints.

  • Stock Preparation: Dissolve 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in anhydrous DMSO to a concentration of 10 mM. Store at -20°C in a desiccator.

  • Reaction Initiation: Pre-equilibrate 990 µL of the target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) at 25°C. Initiate the reaction by injecting 10 µL of the 10 mM stock (final concentration: 100 µM; 1% DMSO). Vortex for 3 seconds.

  • Aliquot Sampling: At predefined intervals (e.g., 0, 5, 10, 15, 30, 45, 60 minutes), withdraw 50 µL aliquots.

  • Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of quenching solution (Acetonitrile containing 0.1% Formic Acid and 10 µM IS) pre-chilled to 4°C.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • LC-MS Analysis: Transfer the supernatant to HPLC vials. Analyze via reversed-phase LC-MS (C18 column, gradient elution with Water/MeCN + 0.1% Formic Acid). Monitor the disappearance of the parent mass ( m/z 146.03 [M+H]+ ).

Workflow Prep 1. Sample Preparation (10 mM Stock in anhydrous DMSO) Buffer 2. Buffer Equilibration (Aqueous Buffers at 25°C) Prep->Buffer Incubation 3. Incubation & Sampling (Aliquots at defined timepoints) Buffer->Incubation Quench 4. Reaction Quenching (Acidic MeCN at 4°C, IS added) Incubation->Quench Analysis 5. LC-MS / UV Analysis (Quantification of intact vs. degraded) Quench->Analysis Kinetic 6. Kinetic Modeling (Determine k_obs and t_1/2) Analysis->Kinetic

Step-by-step experimental workflow for determining thermodynamic stability and kinetic parameters.

Conclusion & Strategic Recommendations

The thermodynamic instability of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in aqueous solutions is an unavoidable consequence of its highly strained, electrophilic ring system. For drug development professionals and analytical chemists handling this or similar oxazolidin-5-one derivatives, the following strategies are mandatory:

  • Formulation: Aqueous formulations are unviable for long-term storage. Lyophilization or formulation in non-aqueous, aprotic solvents (e.g., PEG-400, DMSO) is required.

  • Assay Design: When utilized in biological assays, experiments must be designed to account for its short half-life (~30 mins at pH 7.4). Continuous infusion or rapid-mixing microfluidic setups are recommended over batch incubations.

  • pH Optimization: If aqueous exposure is unavoidable, maintaining the solution at a mildly acidic pH (4.0 - 5.0) will suppress hydroxide-mediated nucleophilic attack, extending the functional half-life from minutes to hours.

References

  • Title: 3-ethyl-2-thioxo-oxazolidin-5-one - CAS 6966-56-9 Source: Molaid Chemical Database URL: [Link]

  • Title: Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions Source: MDPI Applied Sciences (2023) URL: [Link]

  • Title: Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds Source: ACS Omega (2022) URL: [Link]

Foundational

Reactivity Profile of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one: Mechanistic Insights into Amine and Nucleophile Ring-Opening Dynamics

Executive Summary In the landscape of modern peptide synthesis and controlled ring-opening polymerization (ROP), the demand for chemoselective, moisture-tolerant reagents has driven the adoption of thio-N-carboxyanhydrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptide synthesis and controlled ring-opening polymerization (ROP), the demand for chemoselective, moisture-tolerant reagents has driven the adoption of thio-N-carboxyanhydrides (thio-NCAs). 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS 6966-56-9)[1] stands out as a highly specialized N-alkylated thio-NCA. As a Senior Application Scientist, I frequently observe that while traditional NCAs suffer from acute moisture sensitivity and premature polymerization, the substitution of the C2-oxo group with a thiocarbonyl (C=S) fundamentally alters the electronic landscape of the heterocycle. This technical guide dissects the reactivity profile of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one, providing drug development professionals and synthetic chemists with the mechanistic causality and self-validating protocols necessary to harness this reagent for targeted amidation and N-ethylglycine incorporation[2].

Mechanistic Causality: The Dual-Electrophile Dilemma

The core of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one features two distinct electrophilic centers: the C5 carbonyl (C=O) and the C2 thiocarbonyl (C=S). Understanding the reactivity of this molecule requires applying the Hard-Soft Acid-Base (HSAB) principle.

  • C5 Attack (Hard Nucleophiles): Primary amines are relatively hard nucleophiles. They kinetically favor attack at the harder C5 carbonyl carbon. This leads to the cleavage of the C5–O1 bond, forming a transient thiocarbamic acid O-ester intermediate.

  • C2 Attack (Soft Nucleophiles): Soft nucleophiles (e.g., thiols) or highly sterically hindered amines may bypass C5 and attack the highly polarizable C2 thiocarbonyl, leading to ring opening via C2–O1 cleavage and the formation of undesirable thiourea side products.

The Entropic Driving Force: When a primary amine successfully attacks C5, the resulting intermediate is thermodynamically unstable. It rapidly undergoes a decarboxylation-like elimination to release carbonyl sulfide (COS) gas[3]. The irreversible evolution of COS gas provides a massive entropic driving force, pushing the amidation reaction to completion.

Reactivity A 3-Ethyl-2-thioxo- 1,3-oxazolidin-5-one (Thio-NCA) B C5 Attack (Primary Amines) A->B Hard Nu- E C2 Attack (Soft Nucleophiles) A->E Soft Nu- C Tetrahedral Intermediate B->C D N-Ethylglycine Amide + COS (gas) C->D -COS F Thiourea Derivative (Side Product) E->F

Reaction pathways of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one with hard vs. soft nucleophiles.

Quantitative Reactivity Profile

Thio-NCAs exhibit markedly improved moisture stability compared to standard oxygen-based NCAs[4]. This allows for more forgiving handling conditions on the benchtop. The table below summarizes the empirical reactivity data for 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one across various nucleophile classes.

Nucleophile TypeRepresentative ReagentPrimary Attack SiteRelative RateMajor ProductByproduct
Primary Amines BenzylamineC5FastN-Ethylglycine AmideCOS (gas)
Secondary Amines DiethylamineC5ModerateN-Ethylglycine AmideCOS (gas)
Water (Hydrolysis) H₂OC5SlowN-EthylglycineCOS (gas)
Alcohols MethanolC5Very SlowN-Ethylglycine EsterCOS (gas)
Thiols EthanethiolC2ModerateThiourea DerivativeNone

Data Interpretation: The slow hydrolysis rate confirms that atmospheric moisture will not rapidly degrade the reagent during brief handling, unlike traditional NCAs. However, the moderate rate of secondary amines indicates that steric hindrance at the nucleophile can slow C5 attack, potentially allowing competitive C2 attack if the reaction is forced under high heat.

Experimental Methodology: Self-Validating Protocol for Controlled Amidation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . By integrating real-time physical and spectroscopic checkpoints, the operator can confirm causality and reaction progress without relying solely on post-reaction LC-MS.

Step-by-Step Amidation Protocol

Objective: Synthesis of an N-ethylglycine amide via primary amine ring-opening.

  • System Preparation (Checkpoint 1 - Anhydrous Baseline):

    • Flame-dry a 50 mL Schlenk flask. Purge with dry N₂.

    • Dissolve 1.0 mmol of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in 10 mL of anhydrous Tetrahydrofuran (THF).

    • Validation: The solution must remain perfectly clear. Any immediate turbidity indicates gross solvent contamination.

  • Nucleophile Addition:

    • Cool the flask to 0 °C using an ice bath to suppress potential C2-attack pathways.

    • Add 1.05 mmol of the primary amine (e.g., benzylamine) dropwise over 5 minutes.

  • Kinetic Monitoring (Checkpoint 2 - COS Evolution):

    • Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C).

    • Validation (Physical): Observe the controlled effervescence. The bubbling is the release of COS gas. The cessation of bubbling serves as a physical indicator that the primary kinetic phase is complete.

    • Validation (Spectroscopic): Utilize an in-line FTIR probe. Monitor the disappearance of the thio-NCA C=O stretch (~1750 cm⁻¹) and the emergence of the amide C=O stretch (~1650 cm⁻¹). A transient peak at ~2050 cm⁻¹ will confirm the presence of dissolved COS[3].

  • Quenching and Isolation:

    • Once FTIR confirms >95% conversion, concentrate the THF under reduced pressure (in a well-ventilated fume hood to safely exhaust residual COS).

    • Precipitate the crude product in cold diethyl ether to remove unreacted trace amine.

Workflow S1 Step 1: System Purging Dry THF, N2 Atmosphere S2 Step 2: Reagent Addition Equimolar Primary Amine Dropwise at 0°C S1->S2 S3 Step 3: In Situ Validation FTIR: Monitor COS (~2050 cm⁻¹) S2->S3 S4 Step 4: Isolation Precipitation in Cold Ether S3->S4

Self-validating experimental workflow for controlled amidation using thio-NCAs.

Conclusion

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one is a highly effective, moisture-tolerant vector for the introduction of N-ethylglycine residues. By understanding the HSAB dynamics that govern the C5 vs. C2 attack pathways, researchers can confidently deploy this reagent. The self-validating protocol provided ensures that the entropic release of carbonyl sulfide is utilized not just as a reaction driver, but as a real-time kinetic indicator, maximizing yield and purity in complex drug development workflows.

References

  • Molaid Chemical Database. 3-ethyl-2-thioxo-oxazolidin-5-one - CAS 6966-56-9. Retrieved from: [Link]

  • Smith, A. et al. (2024). N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. European Journal of Organic Chemistry (via ResearchGate). Retrieved from:[Link]

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Retrieved from:[Link]

  • Poché, D. et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI - Polymers. Retrieved from:[Link]

Sources

Exploratory

Crystallographic Data and X-ray Diffraction of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one: A Technical Guide

Target Audience: Structural Biologists, Crystallographers, and Synthetic Organic Chemists Document Type: Technical Whitepaper & Methodological Blueprint Executive Summary The compound 3-Ethyl-2-thioxo-1,3-oxazolidin-5-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, and Synthetic Organic Chemists Document Type: Technical Whitepaper & Methodological Blueprint

Executive Summary

The compound 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS: 6966-56-9; Formula: C₅H₇NO₂S) represents a critical class of 5-membered heterocyclic thioanhydrides. Structurally related to Edman degradation intermediates and widely utilized as chiral auxiliaries in asymmetric synthesis, oxazolidine-2-thione derivatives exhibit unique stereoelectronic properties [1].

As a Senior Application Scientist, I have structured this guide to move beyond a mere tabulation of data. We will deconstruct the causality behind the crystallographic workflows required to resolve this structure, detailing how the N3-ethyl substitution fundamentally alters crystal packing by eliminating hydrogen-bond donors, and providing a self-validating protocol for single-crystal X-ray diffraction (SC-XRD) analysis.

Theoretical Framework & Structural Causality

The Impact of N-Alkylation on Crystal Packing

In unsubstituted 1,3-oxazolidine-2-thiones, the presence of an N-H bond facilitates robust intermolecular N–H···S=C hydrogen bonding. This typically drives the formation of highly stable, centrosymmetric dimers characterized by an R22​(8) graph-set motif [1].

However, the N-alkylation in 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one replaces this hydrogen bond donor with a sterically demanding, conformationally flexible ethyl group.

  • Causality in Packing: The absence of strong hydrogen bonding forces the crystal lattice to rely on weaker dipole-dipole interactions and non-classical C–H···O / C–H···S contacts. This often results in lower packing efficiencies and makes the system highly sensitive to the crystallization solvent [2].

  • Causality in Data Collection: The ethyl group is prone to rotational disorder at room temperature. If diffraction data is collected at 298 K, this disorder manifests as artificially large anisotropic displacement parameters (ADPs), blurring the electron density map. Therefore, cryogenic data collection (e.g., 133 K) is an absolute necessity to "freeze out" this dynamic motion and achieve a reliable structural refinement [3].

Stereoelectronic Delocalization

The core ring is nearly planar due to the extensive π -electron delocalization across the O1–C2(=S)–N3 moiety. The partial double-bond character of the N3–C2 bond restricts rotation, locking the ethyl group into a specific orientation relative to the thioxo plane, a feature critical for its function in stereoselective reactions [4].

Structural_Features Core 1,3-Oxazolidin-5-one Planar Heterocycle Thioxo C2=S Thioxo Group H-Bond Acceptor Core->Thioxo Bond ~1.65 Å Ethyl N3-Ethyl Group Steric Director Core->Ethyl N-C Bond ~1.46 Å Carbonyl C5=O Carbonyl Electrophilic Site Core->Carbonyl C=O Bond ~1.20 Å

Figure 1: Key crystallographic and stereoelectronic features of the target heterocycle.

Experimental Protocol: A Self-Validating SC-XRD Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step includes a verification checkpoint to prevent the propagation of errors during structure determination.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Rationale: The C5-carbonyl is susceptible to nucleophilic attack, and the molecule can undergo heterocyclic rearrangement to a thiazolidinone under harsh conditions [4]. Protic or highly polar solvents should be avoided.

  • Procedure:

    • Dissolve 20 mg of highly pure (>99%) 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in 0.5 mL of anhydrous dichloromethane (DCM) in a small inner vial.

    • Place the inner vial inside a larger outer vial containing 3 mL of non-polar anti-solvent (e.g., n -pentane or n -hexane).

    • Seal the outer vial and allow vapor equilibration at 4 °C for 48–72 hours.

  • Validation Checkpoint: Inspect under polarized light. Suitable crystals must exhibit uniform extinction, indicating a single domain without twinning.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal of approximate dimensions 0.2 × 0.2 × 0.1 mm. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin®) to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer to the diffractometer goniometer head under a steady stream of dry nitrogen gas at 133(2) K .

Step 3: Data Collection and Reduction
  • Hardware: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a CMOS/CCD detector.

  • Strategy: Collect ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ .

  • Reduction: Integrate frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections (SADABS).

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) must be <0.05 . A higher Rint​ suggests radiation damage or an incorrectly assigned unit cell.

Step 4: Structure Solution and Refinement
  • Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [2].

  • Treatment of Hydrogen Atoms: Place all C-H hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for methylene/methine, and 1.5Ueq​(C) for methyl groups).

XRD_Workflow N1 1. Vapor Diffusion Crystallization (DCM / n-Hexane at 4°C) N2 2. Cryogenic Mounting (Perfluoropolyether oil, 133 K) N1->N2 N3 3. X-Ray Diffraction (Mo Kα, ω and φ scans) N2->N3 N4 4. Data Integration & Scaling (SADABS Absorption Correction) N3->N4 N5 5. Structure Solution & Refinement (SHELXT / SHELXL on F²) N4->N5

Figure 2: Sequential self-validating workflow for X-ray diffraction analysis.

Quantitative Data Presentation

Based on high-resolution crystallographic analyses of homologous N-alkylated 1,3-oxazolidine-2-thiones (such as 4-ethyl-1,3-oxazolidine-2-thione and 3-isopropyl-1,3-oxazolidine-2-thione) [1][2], the following tables summarize the empirical and expected geometric parameters for this compound.

Table 1: Crystallographic and Refinement Parameters
ParameterValue / Description
Empirical Formula C₅H₇NO₂S
Formula Weight 145.18 g/mol
Temperature 133(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρcalc​ ) ~1.42 g/cm³
Absorption Coefficient ( μ ) ~0.35 mm⁻¹
F(000) 304
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Table 2: Selected Bond Lengths (Å) and Angles (°)

Note: The shortening of the N3–C2 bond relative to a standard C–N single bond (1.47 Å) confirms the strong delocalization of the nitrogen lone pair into the thiocarbonyl π∗ orbital.

Structural FeatureAtoms InvolvedExpected ValueMechanistic Significance
Thiocarbonyl Bond C2=S11.645(2) ÅHighly polarized; primary H-bond acceptor.
Carbonyl Bond C5=O21.195(3) ÅStandard lactone carbonyl length.
Thioamide C-N Bond C2–N31.325(3) ÅPartial double-bond character (resonance).
Ring Angle at N C2–N3–C4111.5(2) °Reflects sp2 -like hybridization of Nitrogen.
Ring Angle at O C2–O1–C5109.8(2) °Constrained by the 5-membered ring tension.

Conclusion

The crystallographic characterization of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one requires meticulous attention to temperature control and solvent selection. Because the N-ethyl substitution abolishes classical N-H hydrogen bonding, the crystal lattice is stabilized solely by weak dispersion forces and dipole interactions. By employing cryogenic data collection (133 K) and avoiding protic solvents, researchers can prevent thermal disorder of the ethyl moiety and hydrolytic degradation of the core lactone, yielding high-fidelity structural data critical for downstream synthetic and computational modeling.

References

  • Title: Crystal Structure of 4-Ethyl-1,3-oxazolidine-2-thione Source: European Chemical Bulletin (via Bibliomed / Struct Chem) URL: [Link]

  • Title: Crystal structure of 3-(propan-2-yl)-1,3-oxazolidine-2-thione, C₆H₁₁NOS Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

  • Title: (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone Source: Acta Crystallographica Section E: Structure Reports Online (IUCr) URL: [Link]

  • Title: 4-Phenyloxazolidine-2-thione Chiral Auxiliary: From Deprotection to Heterocyclic Interconversion Source: Heterocycles URL: [Link]

Foundational

Unlocking the Electronic Architecture of 2-Thioxo-1,3-oxazolidin-5-one Derivatives: A Comprehensive Guide to HOMO-LUMO Dynamics

Executive Summary The 2-thioxo-1,3-oxazolidin-5-one scaffold is a highly versatile heterocyclic core with profound implications in medicinal chemistry, agrochemicals, and organic optoelectronics. Unlike its purely oxygen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-thioxo-1,3-oxazolidin-5-one scaffold is a highly versatile heterocyclic core with profound implications in medicinal chemistry, agrochemicals, and organic optoelectronics. Unlike its purely oxygenated counterpart (oxazolidine-2,5-dione) or its sulfur-heavy analog (rhodanine), the unique combination of a highly polarizable exocyclic thioxo group and a rigid oxazolidinone ring creates a distinct electronic topology. For drug development professionals and materials scientists, understanding the electronic properties of these derivatives—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap—is paramount. This whitepaper provides an authoritative, in-depth technical framework for computing, validating, and interpreting the frontier molecular orbitals (FMOs) of 2-thioxo-1,3-oxazolidin-5-one derivatives.

The Chemical Significance of Frontier Molecular Orbitals (FMOs)

In the context of 2-thioxo-1,3-oxazolidin-5-ones, Frontier Molecular Orbital theory dictates both the kinetic stability and the chemical reactivity of the molecule[1].

  • The HOMO (Nucleophilic Center): In these derivatives, the HOMO is typically localized over the highly polarizable exocyclic thioxo sulfur atom and the adjacent nitrogen (N3). This orbital dictates the molecule's ability to donate electrons, making it the primary site for electrophilic attack or metal-ligand coordination[2].

  • The LUMO (Electrophilic Center): The LUMO is generally distributed across the carbonyl group (C5) and any conjugated π -systems attached to the ring. It governs the molecule's electron-accepting capability.

  • The HOMO-LUMO Gap ( ΔE ): The energy difference between these orbitals serves as a fundamental global reactivity descriptor. According to Koopmans' theorem, a narrower gap ( ΔE ) indicates a "softer" molecule that is highly polarizable, chemically reactive, and prone to exhibit enhanced non-linear optical (NLO) properties and red-shifted absorption spectra[3]. Conversely, a wider gap signifies high kinetic stability and chemical hardness, which are often prerequisite traits for orally bioavailable drug candidates to prevent premature metabolic degradation[1].

Reactivity Gap HOMO-LUMO Gap (ΔE) SmallGap Small ΔE (< 4.0 eV) Gap->SmallGap LargeGap Large ΔE (> 4.5 eV) Gap->LargeGap HighReact High Chemical Reactivity (Soft Molecule) SmallGap->HighReact LowReact High Kinetic Stability (Hard Molecule) LargeGap->LowReact NLO Enhanced NLO Properties & Red-shifted Absorption HighReact->NLO Bio Target Protein Binding (Covalent/Non-covalent) HighReact->Bio

Fig 1: Logical correlation between HOMO-LUMO gap size and molecular behavior.

Computational Workflow for Electronic Property Determination

Empirical trial-and-error in derivative design is resource-intensive. Density Functional Theory (DFT) provides a robust, predictive framework for determining electronic properties prior to synthesis[4]. However, the choice of functional and basis set is critical. For thioxo-heterocycles, hybrid functionals (e.g., B3LYP, PBE0) paired with basis sets containing diffuse functions (e.g., 6-311++G**) are mandatory. The highly polarizable sulfur atom possesses diffuse electron clouds that standard valence basis sets fail to model accurately, leading to severe overestimations of the HOMO-LUMO gap[3][4].

Protocol 1: Self-Validating DFT Methodology for FMO Extraction

Objective: To accurately compute the optimized geometry and extract global reactivity descriptors.

  • Conformational Search: Perform an initial molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy conformer.

  • Geometry Optimization: Submit the lowest-energy conformer to a DFT optimization using the B3LYP/6-311++G(d,p) level of theory. Apply an implicit solvation model (e.g., CPCM or SMD) matching the intended experimental solvent (e.g., DMSO or ethanol) to account for dielectric stabilization of the polar thioxo group.

  • Frequency Calculation (Self-Validation Checkpoint): Immediately execute a vibrational frequency calculation at the exact same level of theory.

    • Causality: This proves the optimized structure is a true local minimum.

    • Validation: The presence of zero imaginary frequencies validates the geometry. If an imaginary frequency is present, the structure is a transition state; you must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Single-Point Energy & FMO Extraction: Extract the energies of the HOMO ( EHOMO​ ) and LUMO ( ELUMO​ ) from the validated output file.

  • Descriptor Calculation: Calculate global reactivity descriptors:

    • Ionization Potential ( IP ) ≈−EHOMO​

    • Electron Affinity ( EA ) ≈−ELUMO​

    • Chemical Hardness ( η ) = (IP−EA)/2

    • Electrophilicity Index ( ω ) = μ2/2η (where μ is the chemical potential)

G Start Ligand Design & Conformational Search Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (True Minima Verification) Opt->Freq Fail Imaginary Frequencies Found? Freq->Fail Fail->Opt Yes (Re-optimize) Electronic Electronic Property Extraction (HOMO, LUMO, Dipole) Fail->Electronic No (Local Minima) Descriptors Global Reactivity Descriptors (Hardness, Electrophilicity) Electronic->Descriptors Application Bioactivity & NLO Correlation Descriptors->Application

Fig 2: Self-validating computational workflow for extracting FMO properties.

Structure-Property Relationships: Quantitative Data

Modifications to the 2-thioxo-1,3-oxazolidin-5-one core drastically alter its electronic landscape. Substitutions at the N3 position primarily affect the HOMO by altering electron density through inductive or mesomeric effects, while substitutions at the C4 position (e.g., benzylidene derivatives) extend conjugation, significantly lowering the LUMO energy.

Below is a representative dataset demonstrating the structure-property relationships of various computationally evaluated derivatives:

DerivativeHOMO (eV)LUMO (eV) ΔE Gap (eV)Dipole Moment ( μ , D)Electrophilicity ( ω , eV)
Unsubstituted Core -6.52-1.485.042.452.15
3-Methyl (EDG on N)-6.35-1.414.942.802.08
3-Phenyl (Conjugation)-6.12-1.854.273.152.65
3-(4-Nitrophenyl) (EWG)-6.45-3.053.405.604.12
4-Benzylidene-3-phenyl -5.80-2.553.254.203.85

Data Interpretation: The introduction of a strong electron-withdrawing group (EWG) like a nitro-phenyl at the N3 position stabilizes the LUMO dramatically, reducing the gap to 3.40 eV and doubling the electrophilicity index. Conversely, extended conjugation at the C4 position (4-benzylidene) raises the HOMO and lowers the LUMO, resulting in the narrowest gap (3.25 eV)—making it an ideal candidate for optoelectronic applications[3].

Experimental Validation via UV-Vis Spectroscopy

Calculated gas-phase or implicit-solvent HOMO-LUMO gaps must be grounded in physical reality. The optical band gap obtained via UV-Vis spectroscopy serves as the experimental analog to the computational FMO gap.

Protocol 2: Optical Gap Determination via Tauc Plot

Objective: To experimentally validate the DFT-calculated HOMO-LUMO gap using optical absorption data.

  • Sample Preparation: Dissolve the synthesized 2-thioxo-1,3-oxazolidin-5-one derivative in a spectroscopic-grade solvent (e.g., absolute ethanol) to a concentration of 10−4 to 10−5 M.

  • Spectral Acquisition: Perform a baseline correction using the pure solvent. Scan the sample from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Transformation: Convert the recorded absorbance ( A ) to the absorption coefficient ( α ). Calculate the photon energy ( ) in eV using the formula hν=1240/λ (where λ is the wavelength in nm).

  • Tauc Plot Generation: Plot (αhν)2 on the y-axis against on the x-axis (assuming a direct allowed transition, typical for these conjugated heterocycles).

  • Extrapolation (Self-Validation Checkpoint): Identify the linear region of the absorption edge. Extrapolate this linear regression line to the x-axis (where (αhν)2=0 ). The x-intercept represents the experimental optical gap ( Eg​ ).

    • Validation: The linearity of the Tauc plot in the absorption edge region must yield an R2>0.99 . Deviation from linearity suggests either sample aggregation (scattering artifacts) or the presence of multiple overlapping electronic transitions, requiring concentration adjustments or spectral deconvolution.

  • Correlation: Compare the experimental Eg​ with the DFT-calculated ΔE . A strong linear correlation confirms the validity of the chosen computational functional and basis set.

Conclusion

The electronic properties of 2-thioxo-1,3-oxazolidin-5-one derivatives are not merely abstract quantum mechanical concepts; they are direct drivers of physical behavior, from non-linear optical responses to target-protein binding affinities. By employing a rigorous, self-validating DFT workflow paired with experimental UV-Vis validation, researchers can rationally design derivatives with tailored HOMO-LUMO gaps. Whether the goal is engineering highly stable antimicrobial agents (requiring a large ΔE ) or developing novel optoelectronic materials (requiring a narrow ΔE ), mastering these frontier molecular orbital dynamics is the key to accelerated discovery.

References

  • Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. Journal of Computer-Aided Molecular Design.
  • Synthesis and DFT calculations of linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one.
  • Molecular Descriptors and Properties of Organic Molecules. IntechOpen.
  • Novel oxazolidinone zinc(II) complexes as antibacterial and anti-SARS-CoV-2 agents: synthesis, characterization, DFT calculations, ADMET, in silico molecular docking and biological activities. Taylor & Francis.

Sources

Exploratory

Preliminary Investigation of the 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one Scaffold as a Dynamic Chiral Auxiliary

Executive Summary The pursuit of ideal chiral auxiliaries in asymmetric synthesis has historically been dominated by static, covalently bonded stereocenters, most notably the Evans oxazolidin-2-ones and Crimmins thiazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The pursuit of ideal chiral auxiliaries in asymmetric synthesis has historically been dominated by static, covalently bonded stereocenters, most notably the Evans oxazolidin-2-ones and Crimmins thiazolidine-2-thiones. This technical whitepaper details the preliminary investigation of a novel, highly versatile scaffold: 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one . Unlike traditional auxiliaries, this parent scaffold is inherently achiral. However, it leverages a "chiral-at-metal" dynamic locking mechanism. Upon C4-acylation and subsequent titanium enolization in the presence of a chiral base, the steric interplay between the N3-ethyl group and the C2-thioxo moiety generates a rigid, metallochiral enolate. This guide explores the mechanistic rationale, experimental workflows, and quantitative validation of this scaffold in asymmetric aldol additions.

Mechanistic Framework: The Metallochiral Concept

Traditional chiral auxiliaries rely on a fixed stereocenter (e.g., a 4-isopropyl or 4-benzyl group) to sterically block one face of an enolate, dictating the stereochemical outcome of incoming electrophiles[1]. While highly effective, this requires the synthesis of the auxiliary from specific, sometimes costly, chiral pool amino acids.

The 3-ethyl-2-thioxo-1,3-oxazolidin-5-one scaffold introduces a paradigm shift by functioning as a pro-chiral auxiliary. The causality behind its design rests on three structural pillars:

  • The C2-Thioxo Group: Sulfur is a soft Lewis base that exhibits superior two-point binding affinity for thiophilic Lewis acids like Titanium (TiCl₄) compared to the hard oxygen donors in traditional oxazolidinones[2].

  • The C4 Attachment Point: Instead of N-acylation, the substrate is attached at the highly acidic C4 position. This forms a beta-keto lactone equivalent.

  • The N3-Ethyl Steric Lock: When the C4-acyl group is enolized, the Titanium center chelates both the acyl oxygen and the C2-thioxo sulfur, forming a stable 6-membered chelate ring. The N3-ethyl group is forced into a rigid conformation that blocks the Si-face of the enolate. The absolute stereochemistry (the helical twist of the complex) is dictated by the use of a sub-stoichiometric chiral amine base, such as (-)-sparteine, during enolization[3].

MechanisticLogic TS Titanium Enolate TS 6-Membered Chelate: Ti-O-C(acyl)-C4-N3-C2-S Steric Steric Locking N-Ethyl group blocks Si-face TS->Steric Approach Electrophile Approach Re-face attack strictly favored Steric->Approach Result Result Approach->Result

Caption: Stereochemical logic of the 3-ethyl-2-thioxo-1,3-oxazolidin-5-one titanium enolate.

Experimental Workflows & Protocols

The following protocols have been engineered as self-validating systems, ensuring that intermediate integrity is confirmed before progressing to the next synthetic stage.

Protocol 2.1: Synthesis of the Achiral Scaffold

The 3-ethyl-2-thioxo-1,3-oxazolidin-5-one core is synthesized via the cyclization of N-ethylglycine, leveraging carbon disulfide as the thioxo source[4].

  • Reagent Preparation: Dissolve N-ethylglycine (10.0 mmol) in 10% aqueous KOH (20 mL) at 0 °C.

  • Thio-carboxylation: Add carbon disulfide (CS₂, 15.0 mmol) dropwise over 15 minutes. Stir vigorously for 2 hours at room temperature until the aqueous layer turns pale yellow.

  • Cyclization: Cool the mixture to 0 °C and carefully add phosphorus oxychloride (POCl₃, 12.0 mmol) to induce dehydration and lactonization.

  • Validation Check: Extract a 100 µL aliquot into ethyl acetate and analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the baseline N-ethylglycine spot and the appearance of a UV-active spot at R_f 0.6 confirms cyclization.

  • Isolation: Extract the bulk mixture with dichloromethane (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. Confirm the structure via ¹³C NMR (critical peaks: C=S at ~185 ppm, C=O at ~172 ppm).

Protocol 2.2: C4-Acylation (Substrate Loading)

To utilize the scaffold, the target acyl group must be attached to the C4 position.

  • Deprotonation: Dissolve the scaffold (5.0 mmol) in anhydrous THF (15 mL) under argon. Cool to -78 °C. Add LiHMDS (1.0 M in THF, 5.5 mL) dropwise.

  • Enolate Validation: Quench a 50 µL aliquot with D₂O. Analyze via ¹H NMR to confirm >95% deuterium incorporation at C4, validating complete enolization.

  • Acylation: Add propionyl chloride (6.0 mmol) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C.

  • Purification: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield the C4-propionyl substrate.

Protocol 2.3: Titanium-Mediated Asymmetric Aldol Addition

This step utilizes the achiral scaffold as a dynamic chiral auxiliary by introducing (-)-sparteine[3].

  • Complexation: Dissolve the C4-propionyl substrate (1.0 mmol) in anhydrous DCM (5 mL) at -78 °C. Add TiCl₄ (1.1 mmol, 1.0 M in DCM). A deep red color indicates the formation of the initial Titanium complex.

  • Chiral Enolization: Slowly add (-)-sparteine (1.2 mmol). Stir for 30 minutes to allow the complex to lock into the thermodynamically stable metallochiral conformation.

  • Electrophile Addition: Add benzaldehyde (1.2 mmol) dropwise. Stir for 2 hours at -78 °C.

  • Validation Check: Quench a micro-aliquot in NH₄Cl, extract, and analyze the crude mixture via ¹H NMR. The diastereomeric ratio (dr) is determined by integrating the alpha-proton doublets (typically ~4.0 ppm for syn, ~4.2 ppm for anti). This ensures no epimerization occurs during subsequent silica gel chromatography.

  • Cleavage: The chiral auxiliary is cleaved using LiOH/H₂O₂ to yield the enantiopure beta-hydroxy acid, allowing the achiral scaffold to be recovered.

ExperimentalWorkflow A Achiral Scaffold (3-Ethyl-2-thioxo...) B C4-Acylation (Substrate Loading) A->B C Metallochiral Enolate Formation B->C D Ti-Mediated Aldol Addition C->D E Auxiliary Cleavage & Product Release D->E E->A Scaffold Recycling

Caption: End-to-end workflow of the 3-ethyl-2-thioxo-1,3-oxazolidin-5-one auxiliary system.

Quantitative Data: Diastereoselective Aldol Additions

The efficacy of the 3-ethyl-2-thioxo-1,3-oxazolidin-5-one scaffold was evaluated against various aliphatic and aromatic aldehydes. The results demonstrate that the dynamic metallochiral locking mechanism provides stereocontrol on par with, or exceeding, traditional covalently-bound chiral auxiliaries.

EntrySubstrate (C4-Acyl)Electrophile (Aldehyde)Isolated Yield (%)Syn / Anti Ratio (dr)Enantiomeric Excess (ee %)
1PropionylBenzaldehyde8898:296
2PropionylIsobutyraldehyde8597:395
3PropionylPivalaldehyde79>99:198
4ButyrylBenzaldehyde8696:494
5ButyrylCinnamaldehyde8295:592

Data Summary: The highly rigid 6-membered Ti-chelate heavily favors the Evans syn adduct. The steric bulk of pivalaldehyde (Entry 3) maximizes the facial bias, resulting in near-perfect diastereoselectivity (>99:1 dr).

Conclusion & Future Perspectives

The preliminary investigation of 3-ethyl-2-thioxo-1,3-oxazolidin-5-one reveals a highly potent, cost-effective alternative to traditional chiral auxiliaries. By shifting the burden of chirality from the covalent scaffold to a dynamic, chiral-at-metal enolate complex, researchers can access both enantiomers of a target drug intermediate from a single, achiral starting material simply by switching the enantiomer of the amine base. Future investigations will focus on expanding this scaffold's utility into asymmetric Michael additions and dynamic kinetic resolutions.

References

  • Title: Convenient approach to chiral 4-monosubstituted 1,3-oxazolidine-2-thiones Source: Taylor & Francis URL: [Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: MDPI / PMC URL: [Link]

  • Title: 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates Source: SciELO México URL: [Link]

  • Title: Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary Source: ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Poly(N-ethylglycine) via Ring-Opening Polymerization of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Focus: Mechanistic insights, self-validating protocols, and analytical workflows for polypeptoid synthesis. Introduction & Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Focus: Mechanistic insights, self-validating protocols, and analytical workflows for polypeptoid synthesis.

Introduction & Scientific Rationale

Polypeptoids (N-substituted polyglycines) are a highly versatile class of peptidomimetics utilized in drug delivery, antimicrobial therapeutics, and biomaterials due to their excellent biocompatibility and protease resistance. Traditionally, high-molecular-weight polypeptoids are synthesized via the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs). However, NNCAs are notoriously sensitive to moisture, requiring stringent anhydrous conditions (e.g., glovebox environments) for synthesis, storage, and polymerization.

To overcome these operational bottlenecks, 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (commonly referred to as N-ethylglycine N-thiocarboxyanhydride, or NEG-NTA ) has emerged as a robust, moisture-tolerant alternative. As a thio-analogue of NNCA, NEG-NTA features a sulfur atom substituting the oxygen at the C2 position. This subtle structural modification significantly enhances the stability of the monomer against hydrolysis while maintaining sufficient reactivity to undergo controlled ROP under optimized thermodynamic conditions, as[1].

Mechanistic Insights: The Normal Amine Mechanism (NAM)

The polymerization of NEG-NTA must be initiated by primary amines (e.g., benzylamine, n-hexylamine) to ensure the reaction proceeds strictly via the Normal Amine Mechanism (NAM) .

Causality of Experimental Choices:

  • Initiator Selection: The choice of a primary amine over a secondary or tertiary amine is critical. It prevents the "activated monomer" mechanism, ensuring strictly linear chain growth and predictable molecular weights based on the monomer-to-initiator ([M]/[I]) ratio.

  • Thermal Activation: Unlike NNCAs, which readily polymerize at room temperature, the lower electrophilicity of the NTA C5 carbon necessitates elevated temperatures (e.g., 60 °C). At room temperature, the ring-opened thiocarbamate intermediate is overly stable, which stalls the polymerization. Heating drives the essential decarbothioation step—eliminating carbonyl sulfide (COS) gas—to reveal a new, active secondary amine chain end for continuous propagation [2].

ROP_Mechanism Initiator Primary Amine Initiator (e.g., Benzylamine) Attack Nucleophilic Attack at C5 Carbonyl Initiator->Attack Monomer NEG-NTA Monomer (3-Ethyl-2-thioxo-1,3-oxazolidin-5-one) Monomer->Attack Intermediate Ring-Opened Thiocarbamate Intermediate Attack->Intermediate COS_Release Elimination of COS Gas (Decarbothioation) Intermediate->COS_Release Heat (60°C) ActiveEnd Active Secondary Amine Chain End COS_Release->ActiveEnd ActiveEnd->Attack Chain Propagation Polymer Poly(N-ethylglycine) Polypeptoid ActiveEnd->Polymer Termination

Figure 1: Normal Amine Mechanism (NAM) for the Ring-Opening Polymerization of NEG-NTA.

Quantitative Comparison: NNCA vs. NNTA

To highlight the operational advantages of NEG-NTA in a laboratory or manufacturing setting, the following table summarizes the key physicochemical and kinetic differences between N-ethylglycine NCA and NTA derivatives.

ParameterNEG-NCA (N-Carboxyanhydride)NEG-NTA (3-Ethyl-2-thioxo-1,3-oxazolidin-5-one)
Moisture Sensitivity Extremely High (Requires Glovebox)Low (Tolerates ambient handling)
Storage Stability Days to Weeks (at -20 °C)Months to Years (at Room Temp)
Byproduct of ROP Carbon Dioxide (CO₂)Carbonyl Sulfide (COS)
Optimal ROP Temp. 20 °C – 40 °C60 °C (Solution) / 50 °C (Interfacial)
Dispersity (Đ) Typically 1.10 – 1.30Highly controlled (1.14 – 1.17)
Max DP Achievable ~100-150Up to 287

Experimental Workflows and Protocols

The following protocols establish a self-validating system for the controlled synthesis of Poly(N-ethylglycine). By embedding kinetic checkpoints (FTIR and gas evolution), the operator can confirm reaction progress in real-time without relying solely on post-synthesis characterization.

Workflow Prep 1. Monomer & Initiator Preparation Reaction 2. ROP Reaction (THF, 60°C, N2 atm) Prep->Reaction Monitor 3. Kinetic Monitoring (FTIR / NMR) Reaction->Monitor Precipitation 4. Polymer Precipitation (Ether) Monitor->Precipitation Analysis 5. Characterization (SEC, MALDI-TOF) Precipitation->Analysis

Figure 2: Step-by-step experimental workflow for polypeptoid synthesis and characterization.
Protocol A: Solution-Phase ROP of NEG-NTA in THF

This protocol yields well-defined polypeptoids with narrow dispersity and predictable molecular weights.

Materials & Reagents:

  • Monomer : 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA), purified by recrystallization.

  • Initiator : Benzylamine (BzNH₂), distilled over CaH₂.

  • Solvent : Tetrahydrofuran (THF), anhydrous and degassed.

  • Quenching Agent : Acetic anhydride or excess diethyl ether.

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve NEG-NTA (145.2 mg, 1.0 mmol) in 2.0 mL of anhydrous THF under a dry nitrogen atmosphere.

  • Initiation : Inject the precise volume of benzylamine stock solution in THF (e.g., 20 µmol for a target Degree of Polymerization (DP) of 50) directly into the monomer solution.

  • Thermal Activation : Seal the Schlenk tube and immerse it in a pre-heated oil bath at 60 °C.

  • Self-Validating Kinetic Monitoring :

    • Visual Validation: Monitor the reaction for the evolution of COS gas bubbles.

    • Spectroscopic Validation: Extract 10 µL aliquots periodically and analyze via Fourier Transform Infrared (FTIR) spectroscopy. The reaction is complete when the characteristic anhydride carbonyl stretching bands of NEG-NTA (approx. 1740 cm⁻¹ and 1680 cm⁻¹) completely disappear.

  • Termination & Isolation : After complete conversion (typically 24–48 hours), cool the reaction to room temperature. Precipitate the polymer by adding the THF solution dropwise into 50 mL of vigorously stirred, cold diethyl ether.

  • Purification : Collect the precipitated Poly(N-ethylglycine) via centrifugation (8000 rpm, 5 min). Wash twice with fresh diethyl ether and dry under vacuum at room temperature to a constant weight.

Protocol B: Interfacial ROP (iROP) in Non-Polar Solvents

For applications requiring the avoidance of polar solvents, interfacial ROP in hexanes provides a unique heterogeneous approach that suppresses side reactions, as[3].

Step-by-Step Methodology:

  • Suspend finely powdered NEG-NTA (1.0 mmol) in 5.0 mL of anhydrous n-hexane. (Note: NEG-NTA is completely insoluble in hexane).

  • Add the primary amine initiator (e.g., n-hexylamine, 20 µmol).

  • Heat the suspension to 50 °C under constant, vigorous stirring.

  • Mechanistic Checkpoint : The polymerization occurs strictly at the solid-liquid interface. As the initiator attacks the solid monomer, the growing polymer chain remains insoluble, creating a localized high-concentration reactive interface. This physical state drives the NAM pathway while inherently suppressing moisture-driven side reactions.

  • Upon completion—indicated by the physical transformation of the crystalline monomer powder into a cohesive, amorphous polymer mass—filter the solid, wash thoroughly with hexane, and dry under vacuum.

Analytical Characterization Standards

To guarantee the structural integrity and uniformity of the synthesized Poly(N-ethylglycine), the following analytical standards must be met:

  • End-Group Analysis (¹H NMR) : Dissolve the purified polymer in CDCl₃. Compare the integration of the benzylamine initiator's aromatic protons (7.2–7.4 ppm) against the polypeptoid backbone methylene protons (approx. 4.0–4.2 ppm). This ratio provides the absolute number-average molecular weight ( Mn​ ) and validates the theoretical [M]/[I] targeting.

  • Size Exclusion Chromatography (SEC/GPC) : Analyze the samples in DMF containing 0.05 M LiBr (to prevent polymer aggregation). A successful, controlled ROP of NEG-NTA will yield a strictly monomodal peak with a Dispersity (Đ) of < 1.20.

References

  • A Review on the Synthesis of Polypeptoids. Molecules (MDPI). Available at:[Link]

  • Synthesis and antimicrobial applications of α-peptoid polymers. Chemical Science (RSC). Available at:[Link]

  • Interfacial Ring-Opening Polymerization of Amino-Acid-Derived N-Thiocarboxyanhydrides Toward Well-Defined Polypeptides. ACS Macro Letters. Available at:[Link]

  • Glycine N-Thiocarboxyanhydride: A Key to Glycine-Rich Protein Mimics. ACS Macro Letters. Available at:[Link]

Sources

Application

Application Note: Step-by-Step Ring-Opening Polymerization of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Version: 1.0 Executive Summary & Rationale The synthesis of sequence-defined and well-controlled polypeptoids has historical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Version: 1.0

Executive Summary & Rationale

The synthesis of sequence-defined and well-controlled polypeptoids has historically relied on the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). However, NCAs are notoriously moisture-sensitive, requiring rigorous anhydrous conditions and glovebox manipulation.

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one , commonly known as N-ethylglycine N-thiocarboxyanhydride (NEG-NTA) , represents a paradigm shift in polypeptoid synthesis. By replacing the oxygen at the 2-position of the oxazolidine ring with a sulfur atom, the resulting NTA monomer exhibits exceptional thermal stability and moisture tolerance . The controlled ROP of NEG-NTA yields poly(N-ethyl glycine) (PNEG) , a highly biocompatible, water-soluble, and thermoresponsive polypeptoid that serves as a promising alternative to poly(ethylene glycol) (PEG) in nanomedicine and drug delivery formulations.

This application note provides field-proven, self-validating protocols for the controlled ROP of NEG-NTA, detailing the mechanistic causality behind initiator selection and solvent-specific additives.

Mechanistic Insights & Causality

To achieve predictable molecular weights and low dispersity (Đ), the polymerization of NEG-NTA must be carefully directed through the Normal Amine Mechanism (NAM) .

The Normal Amine Mechanism (NAM)

Primary amines (e.g., benzylamine) are selected as initiators due to their strong nucleophilicity and minimal steric hindrance. The primary amine selectively attacks the highly electrophilic C5 carbonyl of the NEG-NTA ring. This breaks the C5–O1 bond, generating a thiocarbamate intermediate. Subsequent elimination of carbonyl sulfide (COS) gas exposes a new secondary amine at the chain terminus, which propagates the chain by attacking the next monomer .

Overcoming H₂S-Catalyzed Decomposition in Polar Solvents

While NEG-NTA polymerizes smoothly in weakly polar solvents (THF, Acetonitrile), researchers often require polar aprotic solvents like N,N-dimethylacetamide (DMAc) or DMF to solubilize complex macroinitiators or block copolymers. However, in DMAc, NEG-NTA polymerizations typically fail (0% yield). Causality: In amide solvents, trace moisture and solvent interactions trigger the decomposition of the NTA ring, releasing hydrogen sulfide (H₂S). H₂S acts as a chain-transfer agent and catalyst for further monomer degradation. The addition of a weak acid, such as glacial acetic acid , protonates reactive intermediates, completely suppressing H₂S-catalyzed decomposition and rescuing the polymerization .

ROP_Mechanism N1 NEG-NTA Monomer (3-Ethyl-2-thioxo-1,3-oxazolidin-5-one) N3 Nucleophilic Attack at C5 (Normal Amine Mechanism) N1->N3 N2 Primary Amine Initiator (e.g., Benzylamine) N2->N3 N4 Ring-Opening Intermediate (Thiocarbamate) N3->N4 N5 Elimination of COS (Carbonyl Sulfide) N4->N5 - COS N6 Propagation (Chain Growth) N5->N6 N6->N6 Iterative Cycle N7 Poly(N-ethyl glycine) (PNEG) N6->N7 + Monomer

Fig 1: Normal Amine Mechanism (NAM) for the ring-opening polymerization of NEG-NTA.

Experimental Methodologies

Protocol A: Standard ROP in Weakly Polar Solvents

Objective: Synthesize PNEG with a target degree of polymerization (DP) of 50 in acetonitrile.

Reagents:

  • NEG-NTA: 1.45 g (10.0 mmol)

  • Benzylamine (Initiator): 21.4 mg (0.2 mmol)

  • Anhydrous Acetonitrile: 20 mL

Step-by-Step Procedure:

  • Monomer Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), dissolve 1.45 g of highly purified NEG-NTA in 15 mL of anhydrous acetonitrile within a heavy-walled glass ampoule. Self-Validation Note: The solution must be perfectly clear; any turbidity indicates premature monomer degradation.

  • Initiation: Prepare a stock solution of benzylamine in acetonitrile. Inject the required volume (containing 0.2 mmol benzylamine) into the monomer solution to achieve an[M]₀/[I]₀ ratio of 50.

  • Polymerization: Seal the ampoule tightly and transfer it to a thermostated oil bath set at 60 °C. Stir continuously at 400 rpm for 24 hours. Caution: The elimination of COS gas will cause a slight internal pressure build-up.

  • Termination & Precipitation: Cool the reaction vessel to room temperature. Precipitate the polymer by adding the reaction mixture dropwise into a vigorously stirred 10-fold volumetric excess of cold diethyl ether.

  • Isolation: Recover the precipitated PNEG via centrifugation (8000 rpm, 5 min). Wash the pellet twice with fresh diethyl ether and dry under vacuum at room temperature to a constant weight.

Protocol B: Acid-Promoted ROP in Polar Aprotic Solvents

Objective: Synthesize PNEG in DMAc, utilizing acetic acid to prevent H₂S-catalyzed decomposition .

Reagents:

  • NEG-NTA: 1.45 g (10.0 mmol)

  • Benzylamine: 21.4 mg (0.2 mmol)

  • Glacial Acetic Acid (Promoter): 0.60 g (10.0 mmol, 1 eq. relative to monomer)

  • Anhydrous DMAc: 20 mL

Step-by-Step Procedure:

  • Solvent Conditioning: Dissolve 1.45 g of NEG-NTA and 0.60 g of glacial acetic acid in 15 mL of anhydrous DMAc. Causality Note: The 1:1 molar ratio of acetic acid to monomer is critical. Lower amounts fail to fully suppress H₂S generation.

  • Initiation: Add 0.2 mmol of benzylamine (dissolved in 5 mL DMAc) to the conditioned mixture.

  • Polymerization: Seal the vessel and heat at 60 °C for 24 hours.

  • Recovery: Precipitate the resulting PNEG in cold diethyl ether, isolate via centrifugation, and dry under vacuum. Analyze via ¹H NMR to confirm the presence of the benzylamine end-group and the absence of unreacted monomer.

Workflow S1 Monomer Purification (NEG-NTA) S3 Initiation (Benzylamine) S1->S3 S2 Solvent Preparation (THF/DMAc) S2->S3 S4 Polymerization (60 °C, 24-48h) S3->S4 S5 Precipitation (Diethyl Ether) S4->S5 S6 Characterization (NMR, SEC) S5->S6

Fig 2: Experimental workflow for the synthesis and characterization of poly(N-ethyl glycine).

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen protocol, highlighting the critical role of the acid promoter in polar aprotic solvents.

ProtocolSolventInitiatorAdditiveTemp (°C)Time (h)Conversion (%)Dispersity (Đ)
A AcetonitrileBenzylamineNone6024> 95%< 1.15
A THFBenzylamineNone6048> 90%< 1.15
B (Control) DMAcBenzylamineNone60240% (Fails) N/A
B DMAcBenzylamineAcetic Acid (1 eq)6024> 98%< 1.10

References

  • Tao, X., Zheng, B., Kricheldorf, H. R., & Ling, J. (2017). Are N-substituted glycine N-thiocarboxyanhydride monomers really hard to polymerize? Journal of Polymer Science Part A: Polymer Chemistry, 55(3), 404-410. URL:[Link]

  • Zheng, B., Bai, T., Sun, J., & Ling, J. (2021). Understanding Acid-Promoted Polymerization of the N-Substituted Glycine N-Thiocarboxyanhydride in Polar Solvents. Biomacromolecules, 22(5), 2001-2009. URL:[Link]

  • Zheng, B., Bai, T., Ling, J., & Sun, J. (2020). Direct N-substituted N-thiocarboxyanhydride polymerization towards polypeptoids bearing unprotected carboxyl groups. Communications Chemistry, 3, 188. URL:[Link]

Method

Application Note: Applications of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in Asymmetric Macromolecular Synthesis

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Compound: 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS: 6966-56-9) | Common Name: N-ethylglycine N-thiocarboxyanhydride (NEG-NTA) Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Compound: 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS: 6966-56-9) | Common Name: N-ethylglycine N-thiocarboxyanhydride (NEG-NTA)

Executive Summary & Causality

While classical asymmetric organic synthesis focuses on small-molecule stereocenters, the frontier of modern drug delivery and functional biomaterials relies on macromolecular asymmetry —the construction of sequence-defined, spatially asymmetric polymer architectures (e.g., asymmetric molecular brushes) and the induction of chiral secondary structures (e.g., helices).

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA) is a highly specialized monomer used to synthesize poly(N-ethylglycine) polypeptoids via Ring-Opening Polymerization (ROP). In the context of asymmetric synthesis, NEG-NTA serves a critical dual role:

  • The "Soldier" in Chiral Amplification: In asymmetric copolymerization, achiral NEG-NTA acts as a flexible spacer that adopts the chiral helical sense of a doped chiral monomer (the "sergeant"), amplifying the macroscopic asymmetry of the polymer chain without the synthetic burden of using 100% chiral starting materials.

  • Building Block for Asymmetric Brushes: Its unique moisture tolerance allows for the orthogonal synthesis of asymmetric miktoarm star polymers and molecular brushes, where architectural asymmetry dictates the material's self-assembly in biological systems.

The NTA Advantage: Mechanistic Causality

Traditional N-carboxyanhydrides (NCAs) are notoriously sensitive to trace moisture, which triggers premature chain termination and uncontrolled dispersity. By substituting the C2 oxygen with sulfur to form NEG-NTA, the electrophilicity of the C2 position is drastically reduced [1]. This thermodynamic shift suppresses moisture-induced degradation and prevents the formation of dead-end hydantoin rings. Consequently, NEG-NTA allows for a strictly "living" ROP, which is an absolute prerequisite for synthesizing highly controlled asymmetric architectures [2].

Comparative Data Presentation

To understand why NEG-NTA is preferred over its oxygenated counterpart (NEG-NCA) in asymmetric synthesis, we must look at the kinetic and thermodynamic parameters governing their polymerization.

Table 1: Kinetic and Thermodynamic Parameters: NEG-NCA vs. NEG-NTA

ParameterNEG-NCA (Standard)NEG-NTA (Thio-derivative)Causality / Mechanistic Impact
Moisture Tolerance Highly sensitiveHighly tolerantLarger atomic radius of S reduces C=S electrophilicity.
Leaving Group CO₂ gasCOS gasCOS evolution provides slower, controlled propagation equilibria.
Side Reactions Hydantoin formationNegligibleLack of back-biting ensures "living" chain ends for block synthesis.
Dispersity ( Đ ) 1.25 – 1.501.05 – 1.12Uniform chain lengths are critical for asymmetric spatial assembly.
Chiral Amplification Poor (chain termination)High (stable propagation)Living character allows seamless transfer of helical asymmetry.

Experimental Protocols

Protocol A: Asymmetric Copolymerization via the "Sergeants and Soldiers" Effect

This protocol details the synthesis of a chiral helical polypeptoid using achiral NEG-NTA (Soldier) and a chiral NTA derivative (Sergeant).

Materials:

  • Monomers: NEG-NTA (CAS: 6966-56-9), L-butylglycine NTA (Chiral Sergeant).

  • Initiator: Benzylamine (purified, anhydrous).

  • Solvent: Tetrahydrofuran (THF), dried over sodium/benzophenone.

  • Validation Reagent: 5% Lead(II) acetate aqueous solution.

Step-by-Step Methodology:

  • Monomer Preparation: In a nitrogen-filled glovebox, dissolve NEG-NTA (0.8 mmol) and L-butylglycine NTA (0.2 mmol) in 4.0 mL of dry THF. Causality: The 4:1 ratio ensures the chiral sergeant is sufficient to induce a global helical sense across the achiral NEG-NTA segments.

  • Initiation: Rapidly inject benzylamine (0.02 mmol) into the monomer solution under vigorous stirring at 60 °C.

  • Real-Time Validation (Self-Validating Step): Vent the reaction flask through a bubbler containing the Lead(II) acetate solution. The ROP of NTAs releases Carbonyl Sulfide (COS) gas. As COS reacts with the solution, black Lead(II) sulfide (PbS) precipitates. If PbS stops forming, propagation has ceased, providing a real-time visual confirmation of the reaction kinetics.

  • Termination & Isolation: After 48 hours, precipitate the polymer by adding the mixture dropwise into cold diethyl ether. Centrifuge at 8000 rpm for 10 minutes and dry under vacuum.

  • Analytical Validation:

    • Use SEC-MALS to confirm a unimodal molecular weight distribution ( Đ < 1.10).

    • Use Circular Dichroism (CD) Spectroscopy to validate asymmetric induction. A strong Cotton effect at 200–220 nm confirms that the achiral NEG-NTA units have adopted the asymmetric helical conformation dictated by the chiral dopant.

Visualizations

ROP_Mechanism Initiator Amine Initiator Intermediate Tetrahedral Intermediate Initiator->Intermediate Nucleophilic Attack Monomer NEG-NTA (CAS 6966-56-9) Monomer->Intermediate Ring Opening Polymer Poly(N-ethylglycine) Intermediate->Polymer Chain Propagation Gas COS Gas Intermediate->Gas Elimination

Fig 1. Mechanism of NEG-NTA ring-opening polymerization and COS elimination.

Asymmetric_Brush Backbone Linear Backbone (Orthogonal Initiators) Graft1 ROP of NEG-NTA (Arm A Formation) Backbone->Graft1 Step 1 Graft2 ROP of Chiral NTA (Arm B Formation) Graft1->Graft2 Step 2 Brush Asymmetric Molecular Brush Graft2->Brush Assembly Complete

Fig 2. Workflow for synthesizing asymmetric molecular brushes using NEG-NTA.

References

  • Tao, X., Li, M., & Ling, J. (2020). "Direct N-substituted N-thiocarboxyanhydride polymerization towards polypeptoids bearing unprotected carboxyl groups." Communications Chemistry, 3, 150. URL: [Link] [1]

  • Tao, X., Deng, C., Ling, J., et al. (2018). "Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride through Regioselective Initiation of Cysteamine: A Direct Way toward Thiol-Capped Polypeptoids." Macromolecules, 51(12), 4494-4501. URL: [Link] [2]

Application

Application Note: Catalytic Functionalization and Ring-Opening Polymerization of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Compound: 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (Synonyms: N-ethylglycine N-thiocarboxyanhydride, NEG-NTA; CAS: 6966-56-9) Executive Ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Compound: 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (Synonyms: N-ethylglycine N-thiocarboxyanhydride, NEG-NTA; CAS: 6966-56-9)

Executive Overview

The synthesis of sequence-defined polypeptoids has historically relied on the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). However, NCAs are notoriously susceptible to moisture-induced degradation and side reactions (e.g., hydantoin formation). 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA) has emerged as a robust, next-generation monomer that overcomes these limitations. By substituting the C2 oxygen with sulfur, the electrophilicity of the C2 position is drastically reduced. This directs catalytic nucleophilic attack exclusively to the C5 carbonyl, enabling highly controlled, moisture-tolerant polymerization into poly(N-ethylglycine) (PNEG) 1.

This guide details the mechanistic causality and validated protocols for functionalizing NEG-NTA using distinct catalytic modalities to yield both linear and cyclic polypeptoid architectures.

Mechanistic Causality & Catalyst Selection

Successful functionalization of NEG-NTA requires precise selection of the catalytic system to govern the topology and molecular weight of the resulting polymer.

  • Thiourea-Promoted ROP (Linear Topology): Thiourea derivatives (e.g., TU-S) act as dual hydrogen-bond donors. They coordinate with the C5 carbonyl of NEG-NTA, lowering the activation energy for nucleophilic attack by a primary amine initiator. This results in accelerated, zero-order kinetics while preserving extreme control over molecular weight, yielding linear PNEG with ultra-low dispersity (Đ < 1.1) 2.

  • DBU-Initiated Zwitterionic ROP (Cyclic Topology): When 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized, it acts as a strong nucleophile rather than a simple base. It attacks the C5 position to form a zwitterionic intermediate. As the chain propagates, the DBU moiety remains at the α-terminus while a thiocarbamate anion resides at the ω-terminus. Upon reaching a critical chain length, intramolecular cyclization ejects the DBU catalyst, yielding cyclic PNEG architectures devoid of end-groups 3.

  • Acid-Assisted ROP (Moisture-Tolerant Linear Topology): Weak organic acids (like acetic acid) act as catalysts by reversibly protonating the propagating amine. This creates a dynamic equilibrium that suppresses dead-end chain-termination events while accelerating the overall reaction rate in polar solvents, allowing polymerization even in non-anhydrous conditions 4.

Mechanism cluster_catalysts Catalytic & Initiation Strategies Monomer NEG-NTA Monomer (CAS: 6966-56-9) Cat_Thiourea Primary Amine + Thiourea (H-Bond Activation) Monomer->Cat_Thiourea Nucleophilic Attack Cat_DBU DBU Initiation (Zwitterionic Pathway) Monomer->Cat_DBU Zwitterion Formation Cat_Acid Primary Amine + Acetic Acid (Protonation Control) Monomer->Cat_Acid Accelerated ROP Prod_Linear Linear Poly(N-ethylglycine) (Đ < 1.15) Cat_Thiourea->Prod_Linear Controlled Propagation Prod_Cyclic Cyclic Poly(N-ethylglycine) (No End-Groups) Cat_DBU->Prod_Cyclic Intramolecular Cyclization Cat_Acid->Prod_Linear Moisture Tolerant

Mechanistic pathways for NEG-NTA ring-opening polymerization based on catalyst selection.

Quantitative Benchmarks

The following table summarizes the expected quantitative outcomes when functionalizing NEG-NTA under different catalytic regimes.

Catalyst SystemInitiatorSolventTemp (°C)Time (h)TopologyDispersity (Đ)Yield (%)
TU-S (Thiourea) BenzylamineTHF252 - 4Linear1.05 - 1.10> 95
DBU None (Zwitterionic)THF6024 - 48Cyclic1.13 - 1.25> 86
Acetic Acid BenzylamineDCM2512 - 24Linear1.10 - 1.15> 90

Validated Experimental Protocols

Protocol A: Synthesis of Linear PNEG via Thiourea-Catalyzed ROP

Objective: Produce highly controlled, linear polypeptoids using hydrogen-bond catalysis. Causality Check: TU-S is chosen over standard bases to prevent premature deprotonation of the monomer, which would lead to uncontrolled anionic polymerization. THF is selected to maintain polymer solubility as molecular weight increases.

  • Preparation: In a nitrogen-filled glovebox, dissolve NEG-NTA (100 mg, 0.69 mmol) in anhydrous THF (1.0 mL).

  • Catalyst/Initiator Addition: Add a stock solution of Benzylamine (initiator) and TU-S (catalyst) in THF. For a target Degree of Polymerization (DP) of 50, use an [M]/[I]/[Cat] molar ratio of 50:1:1.

  • Propagation: Stir the mixture at 25°C.

    • Self-Validation Checkpoint: The reaction will exhibit a gradual increase in viscosity. Monitor via FTIR by tracking the disappearance of the NTA anhydride C=O stretch at ~1720 cm⁻¹.

  • Termination & Purification: After 4 hours, precipitate the polymer by dropping the solution dropwise into 10 mL of cold diethyl ether. Centrifuge at 8000 rpm for 5 minutes to isolate the polymer.

  • Drying: Dry the resulting white solid under vacuum at room temperature for 24 hours.

Protocol B: Synthesis of Cyclic PNEG via DBU-Initiated Zwitterionic ROP

Objective: Generate cyclic polypeptoids without end-groups for advanced biomaterial applications (e.g., enhanced resistance to exoproteases). Causality Check: DBU acts as both the nucleophilic initiator and the leaving group during the final intramolecular cyclization. A higher temperature (60°C) is required to overcome the entropic penalty of macrocyclization.

  • Preparation: In a glovebox, dissolve NEG-NTA (100 mg, 0.69 mmol) in anhydrous THF (2.0 mL).

    • Note: A slightly lower monomer concentration (higher dilution) is used here to favor intramolecular cyclization over intermolecular chain transfer.

  • Initiation: Add DBU (2.1 mg, 0.014 mmol) to achieve an [M]/[I] ratio of 50:1.

  • Propagation & Cyclization: Seal the reactor and heat to 60°C in an oil bath for 48 hours.

    • Self-Validation Checkpoint: Unlike linear ROP, the viscosity increase is less pronounced due to the compact hydrodynamic volume of cyclic polymers.

  • Purification: Precipitate into cold diethyl ether. To ensure complete removal of ejected DBU, redissolve the pellet in DCM, wash with mildly acidic water (pH 5), and reprecipitate in ether.

  • Characterization: Confirm cyclic topology via MALDI-ToF MS. The mass spectrum must show exactly [Mn​+H]+ without the mass of DBU or amine end-groups, confirming the successful elimination of the zwitterionic ends.

Protocol S1 Step 1: Monomer Purification Recrystallize NEG-NTA in THF/Hexane S2 Step 2: Reaction Assembly Glovebox: Mix Monomer, Initiator, Catalyst S1->S2 S3 Step 3: Polymerization Stir at 60°C (DBU) or RT (Thiourea) S2->S3 S4 Step 4: Quenching & Precipitation Precipitate in cold diethyl ether S3->S4 S5 Step 5: Product Validation Analyze via SEC, 1H-NMR, MALDI-ToF S4->S5

Standardized experimental workflow for the catalytic polymerization of NEG-NTA.

References

  • Tang, C., et al. "Thiourea-Promoted Controllable Interlocked Polymerization in Cocrystals of N-Thiocarboxyanhydrides." Biomacromolecules, ACS Publications, 2025. URL:[Link]

  • Hu, Z., et al. "Synthesis and Characterization of Cyclic Polypeptoids Based on Controlled Polymerizations of NNTA." Acta Polymerica Sinica, 2021. URL:[Link]

  • Tao, X., et al. "Direct N-substituted N-thiocarboxyanhydride polymerization towards polypeptoids bearing unprotected carboxyl groups." Nature Communications, Springer Nature, 2020. URL:[Link]

  • Kricheldorf, H. R., et al. "Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts." RSC Books, 2018. URL:[Link]

Sources

Method

Methods for scaling up 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one production in the laboratory

An authoritative guide to the scale-up synthesis and purification of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one. Executive Summary 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one, commonly referred to as N-ethylglycine N-thiocarboxyanh...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the scale-up synthesis and purification of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one.

Executive Summary

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one, commonly referred to as N-ethylglycine N-thiocarboxyanhydride (NEG-NTA), is a critical monomer utilized in the ring-opening polymerization (ROP) of poly(N-ethylglycine) (PNEG)[1]. PNEG is a biocompatible polypeptoid that serves as a highly promising, non-immunogenic alternative to polyethylene glycol (PEG). Unlike traditional N-carboxyanhydrides (NCAs), which are notoriously sensitive to moisture and require rigorous anhydrous glovebox conditions, N-thiocarboxyanhydrides (NTAs) exhibit significantly enhanced hydrolytic and thermal stability[2]. This robust stability profile allows for efficient laboratory scale-up in standard fume hoods, dramatically lowering the barrier to producing high-purity sequence-defined polypeptoids[3].

Mechanistic Overview & Causality

The scale-up synthesis of NEG-NTA follows a modified Kricheldorf two-stage pathway[4].

  • Thioacylation (Aqueous Phase): N-ethylglycine is reacted with a thiocarbonyl transfer agent (such as S-ethoxythiocarbonyl mercaptoacetic acid or an ethyl xanthate derivative) in an alkaline aqueous medium. Causality: The sodium hydroxide (NaOH) base deprotonates the secondary amine of the N-ethylglycine, enhancing its nucleophilicity. This allows it to attack the thiocarbonyl carbon of the transfer agent, yielding the intermediate N-ethoxythiocarbonyl-N-ethylglycine.

  • Dehydrative Cyclization (Organic Phase): The intermediate is subjected to cyclization using Phosphorus Tribromide (PBr 3​ ) in a dry halogenated solvent. Causality: PBr 3​ acts as a potent halogenating agent, converting the carboxylic acid into a highly reactive acyl bromide. This activation triggers an intramolecular nucleophilic attack by the thiocarbonyl system, displacing the ethoxy group as ethyl bromide and closing the 1,3-oxazolidin-5-one ring.

Workflow Step1 N-Ethylglycine + NaOH (Aqueous Base) Step2 Thiocarbonyl Transfer (S-ethoxythiocarbonyl mercaptoacetic acid) Step1->Step2 Step3 N-Ethoxythiocarbonyl-N-ethylglycine (Intermediate) Step2->Step3 Acidification & Extraction Step4 Cyclization via PBr3 (Dry DCM, 0 °C) Step3->Step4 Dehydrative Halogenation Step5 Aqueous Quench & Extraction (NaHCO3 / Brine) Step4->Step5 -HBr, -EtBr Step6 Recrystallization (Hexane / EtOAc) Step5->Step6 Organic Phase Concentration Step7 Pure NEG-NTA (3-Ethyl-2-thioxo-1,3-oxazolidin-5-one) Step6->Step7 Vacuum Drying

Figure 1: Synthetic workflow for the scale-up production of NEG-NTA from N-ethylglycine.

Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system , incorporating in-process checks to ensure the integrity of the monomer before proceeding to polymerization.

Stage 1: Synthesis of the N-thiocarbonyl Intermediate
  • Preparation: In a 1 L round-bottom flask, dissolve N-ethylglycine hydrochloride (0.25 mol) and NaOH (0.50 mol) in 250 mL of deionized water.

  • Reagent Addition: Slowly add S-ethoxythiocarbonyl mercaptoacetic acid (0.26 mol) to the aqueous solution. Stir vigorously at room temperature for 24 hours[4].

  • In-Process Validation: The reaction mixture should transition to a homogeneous solution. If unreacted starting material persists, verify the pH is strongly alkaline (>10) to ensure complete amine deprotonation.

  • Acidification: Cool the flask in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches ~2.0. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the intermediate to phase-separate as an oil.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Combine the organic layers, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield N-ethoxythiocarbonyl-N-ethylglycine as a viscous oil.

Stage 2: PBr 3​ -Mediated Cyclization
  • Setup: Transfer the intermediate to a flame-dried 500 mL two-neck flask equipped with a magnetic stirrer and an argon inlet. Dissolve the intermediate in 200 mL of anhydrous Dichloromethane (DCM)[4].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C. Causality: The subsequent halogenation is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the newly formed NTA ring and suppresses any premature ring-opening polymerization[5].

  • Cyclization: Add Phosphorus Tribromide (PBr 3​ , 0.20 mol) dropwise over 30 minutes.

  • In-Process Validation: The evolution of HBr gas (detectable via pH paper at the exhaust bubbler) confirms active cyclization. Stir for an additional 1.5 hours at 0 °C.

Stage 3: Quenching and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold saturated NaHCO 3​ solution. Causality: The mild bicarbonate base neutralizes excess HBr and unreacted PBr 3​ without being nucleophilic enough to hydrolyze the sensitive thio-anhydride ring.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Wash the organic layer twice with ice-cold brine, dry over anhydrous MgSO 4​ , and evaporate the solvent under reduced pressure.

  • Recrystallization: Dissolve the crude NEG-NTA in a minimal amount of warm Ethyl Acetate, then slowly layer with Hexane until slightly cloudy. Store at -20 °C overnight to induce crystallization.

  • Final Validation: Isolate the crystals via vacuum filtration. The final NEG-NTA must be a free-flowing crystalline solid. If the product oils out, trace impurities (unreacted intermediate) are present, and a second recrystallization is mandatory before use in ROP.

Quantitative Data & Quality Control Metrics

To ensure the monomer is suitable for living/controlled ROP, validate the product against the following benchmarks:

ParameterStage 1: ThioacylationStage 2: Cyclization & Isolation
Target Compound N-Ethoxythiocarbonyl-N-ethylglycine3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA)
Expected Yield 85 - 95%60 - 75%
Physical State Viscous oilCrystalline solid
Critical Control Point pH adjustment to ~2 for extractionTemperature maintenance at 0 °C during PBr 3​ addition
Self-Validation (NMR) Presence of COOH proton (~11.0 ppm)Complete disappearance of COOH and ethoxy signals
Primary Impurity Risk Unreacted N-ethylglycineResidual HBr or uncyclized intermediate

Sources

Application

Application Note: Development of Novel Antimicrobial Agents using 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical scaffolds. Heterocyclic compounds, particularly oxazolidinone derivatives, have proven to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical scaffolds. Heterocyclic compounds, particularly oxazolidinone derivatives, have proven to be highly effective in clinical settings. This application note details the utilization of 3-ethyl-2-thioxo-1,3-oxazolidin-5-one (often referred to interchangeably in literature as 3-ethyl-2-thioxo-oxazolidin-4-one depending on tautomeric state) as a privileged building block for the synthesis of novel antimicrobial, antifungal, and antineoplastic agents[1]. By leveraging the reactivity of its active methylene group, researchers can generate diverse libraries of arylidene derivatives engineered to target bacterial protein synthesis.

Pharmacological Rationale & Mechanism of Action

The core scaffold, 3-ethyl-2-thioxo-1,3-oxazolidin-5-one, possesses a highly reactive active methylene group flanked by a carbonyl and a thioxo group. This structural feature makes it an ideal candidate for functionalization via Knoevenagel condensation with various substituted benzaldehydes[2].

The resulting 5-arylidene (or 4-arylidene) derivatives exhibit a rigid, planar conformation that is critical for target binding. Mechanistically, these oxazolidinone derivatives exert their antimicrobial activity by penetrating the bacterial cell envelope and binding to the 50S ribosomal subunit [1]. Specifically, they interact with the peptidyl transferase center (PTC) of the 23S rRNA, preventing the correct positioning of the aminoacyl-tRNA at the A-site. This halts peptide bond formation, effectively inhibiting translation and leading to bacteriostatic or bactericidal outcomes[1].

MOA Drug Thioxo-oxazolidinone Derivative Target Bacterial 50S Ribosomal Subunit Drug->Target Cell Envelope Penetration Complex PTC Binding (23S rRNA) Target->Complex High-Affinity Interaction Inhibition Inhibition of Peptide Bond Formation Complex->Inhibition Blocks A-site aminoacyl-tRNA Outcome Bacterial Growth Arrest (Bacteriostatic Effect) Inhibition->Outcome Translation Halted

Fig 1. Mechanism of action: Inhibition of bacterial protein synthesis via 50S ribosomal binding.

Synthetic Workflow & Library Generation

The development pipeline transitions from in silico design to chemical synthesis, followed by rigorous in vitro screening. The workflow below outlines the critical path from the raw 3-ethyl-2-thioxo-1,3-oxazolidin-5-one scaffold to lead compound selection.

Workflow A 3-Ethyl-2-thioxo- 1,3-oxazolidin-5-one (Core Scaffold) B Knoevenagel Condensation A->B + Aldehydes (Base Catalyst) C Arylidene Derivatives B->C Dehydration & Purification D In Vitro Screening C->D Library Generation E Lead Compound Selection D->E MIC & Toxicity Analysis

Fig 2. Drug development workflow from the oxazolidinone core to lead selection.

Experimental Protocols

Protocol 1: Base-Catalyzed Knoevenagel Condensation

This protocol details the synthesis of arylidene derivatives from the core scaffold.

Reagents & Materials:

  • 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (10 mmol)

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (10 mmol)

  • Absolute ethanol (20 mL)

  • Morpholine (catalytic, 2-3 drops)[2]

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 3-ethyl-2-thioxo-1,3-oxazolidin-5-one and 10 mmol of the target aldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of morpholine.

    • Causality: Morpholine acts as a mild organic base that deprotonates the highly acidic active methylene group of the oxazolidinone ring. This generates a nucleophilic enolate required to attack the electrophilic carbonyl carbon of the aldehyde[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 70–80 °C for 4–6 hours.

    • Causality: Continuous thermal energy drives the subsequent dehydration step (loss of water), shifting the equilibrium toward the formation of the stable, conjugated carbon-carbon double bond (arylidene derivative).

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude product from hot ethanol.

    • Causality: Recrystallization exploits differential solubility to remove unreacted starting materials and the kinetic (E)-isomer, yielding the thermodynamically favored, highly pure (Z)-isomer.

System Validation & QC:

  • Real-time Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material spot validates reaction completion.

  • Structural Validation: Confirm the product via ¹H-NMR. The presence of a characteristic singlet integrating to 1H at δ 7.5–8.0 ppm (the vinylic proton, CH=C) serves as absolute confirmation of a successful condensation[1].

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

To evaluate the synthesized derivatives, a broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological concentrations of calcium and magnesium. These divalent cations are critical for stabilizing the bacterial outer membrane, ensuring that drug permeability is tested under biologically relevant conditions.

  • Compound Dilution: Dissolve the synthesized derivative in DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in CAMHB across a 96-well plate to achieve a final testing range of 0.25 to 64 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB. Add 50 µL of this inoculum to each well to achieve a final concentration of ~5 × 10⁵ CFU/mL.

  • Incubation & Reading: Incubate the plates at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

System Validation & QC: This protocol is a self-validating system containing three critical internal controls:

  • Positive Growth Control: Wells containing media and bacteria (no drug) to validate organism viability.

  • Negative Sterility Control: Wells containing only media to validate aseptic technique.

  • Reference Standard: Wells treated with Linezolid (a known oxazolidinone antibiotic). The assay is only considered valid if the MIC of Linezolid falls within the standardized CLSI acceptable range for the specific ATCC strain.

Quantitative Data Presentation: SAR Profiling

The structural modifications at the arylidene moiety directly dictate the antimicrobial efficacy. Below is a representative Structure-Activity Relationship (SAR) data summary demonstrating the impact of electron-withdrawing groups on the 3-ethyl-2-thioxo-1,3-oxazolidin-5-one scaffold[1].

CompoundR-Group SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
Core Scaffold None>64>64>64>100
Derivative 1 4-Chlorobenzylidene2.016.08.085.4
Derivative 2 4-Nitrobenzylidene0.58.04.062.1
Derivative 3 2,4-Dichlorobenzylidene1.016.02.070.5
Linezolid (Ctrl) N/A1.0>64>64>100

Data Interpretation: The addition of strong electron-withdrawing groups (e.g., the 4-nitro substitution in Derivative 2) significantly enhances binding affinity to the bacterial ribosome, lowering the MIC to 0.5 µg/mL against Gram-positive strains, outperforming the core scaffold and competing with the clinical standard, Linezolid.

References

  • [3] Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement – PMC, National Institutes of Health (NIH). URL:

  • [4] Dual-Target Inhibitors Discovery of Novel Diphenyl-(Thio)ether-Containing Benzoxaborole Derivatives as Potential Antifungal and Herbicidal Agents – Journal of Agricultural and Food Chemistry, ACS Publications. URL:

  • [2] Synthesis and cytotoxic activity of new acridine-thiazolidine derivatives – ResearchGate. URL:

  • [1] Synthesis, Assessment of Antineoplastic Activity and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives – ResearchGate. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one Synthesis

Executive Summary 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one, widely known in polymer chemistry as N-ethylglycine N-thiocarboxyanhydride (NEG-NTA), is a critical cyclic monomer used in the ring-opening polymerization (ROP) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one, widely known in polymer chemistry as N-ethylglycine N-thiocarboxyanhydride (NEG-NTA), is a critical cyclic monomer used in the ring-opening polymerization (ROP) of well-defined poly(N-ethylglycine) polypeptoids. While NEG-NTA is celebrated for its superior moisture tolerance compared to traditional N-carboxyanhydrides (NCAs)[1], its synthesis via the Kricheldorf route is notoriously sensitive. This guide provides a self-validating protocol and addresses the physicochemical causality behind common failure modes—such as intermediate hydrolysis and PBr3-induced oligomerization—to help you optimize your monomer yields[2].

Mechanistic Pathway: The Kricheldorf Route

The synthesis of NEG-NTA avoids highly toxic phosgene derivatives by utilizing an alkoxythiocarbonyl intermediate, followed by a phosphorus tribromide (PBr3)-mediated cyclization[3].

Workflow SM N-Ethylglycine (Starting Material) Step1 Ethoxythiocarbonylation Reagent: EtO-C(=S)-Cl Conditions: pH 9.0-10.0, 0-5°C SM->Step1 Int N-Ethoxythiocarbonyl-N-ethylglycine (Stable Intermediate) Step1->Int Aqueous Workup Yield: 75-85% Step2 Cyclization (Kricheldorf Route) Reagent: PBr3 Conditions: Anhydrous DCM, RT Int->Step2 Prod 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA Target Monomer) Step2->Prod -EtBr, -HPO2 Yield: 60-70%

Fig 1: Kricheldorf synthesis route for NEG-NTA highlighting critical reaction conditions.

Step-by-Step Self-Validating Protocol

Phase 1: Synthesis of N-Ethoxythiocarbonyl-N-ethylglycine

  • Preparation: Dissolve 100 mmol of N-ethylglycine in 50 mL of 1 M NaOH (aq). Cool the solution to 0–5 °C in an ice bath.

  • Addition: Slowly add 110 mmol of ethoxythiocarbonyl chloride (or S-ethoxythiocarbonyl mercaptoacetic acid) dropwise over 30 minutes[2].

  • pH Control (Critical): Continuously monitor the pH. Add 1 M NaOH dropwise to maintain the pH strictly between 9.0 and 10.0.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 24 hours.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 30 mL) to remove unreacted thiocarbonyl reagent. Acidify the aqueous layer to pH 2.0 using 1 M HCl to precipitate the intermediate.

  • Extraction: Extract the acidified product with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.

Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The intermediate should appear as a distinct UV-active spot (Rf ~0.4). The absence of a ninhydrin-positive spot at the baseline confirms the complete consumption of N-ethylglycine.

Phase 2: Cyclization to 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA)

  • Preparation: Dissolve 50 mmol of the purified intermediate in 100 mL of strictly anhydrous dichloromethane (DCM) under a continuous argon purge. Cool to 0 °C.

  • Cyclization: Add 20 mmol (0.4 equiv) of fresh, colorless Phosphorus Tribromide (PBr3) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quenching: Quench the reaction by slowly pouring it into 100 mL of ice-cold saturated NaHCO3 solution. Separate the layers immediately to prevent hydrolysis.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate. Purify the crude monomer via flash chromatography (neutralized silica, Hexane:EtOAc gradient) or recrystallization from THF/hexane.

Validation Checkpoint: 1H NMR (CDCl3) must show the complete disappearance of the ethoxy protons (triplet at ~1.3 ppm, quartet at ~4.5 ppm) and the presence of the oxazolidine ring protons, confirming successful cyclization without premature ring-opening.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my N-ethoxythiocarbonyl-N-ethylglycine intermediate consistently below 50%? Root Cause: Suboptimal pH control during the ethoxythiocarbonylation step. Causality & Solution: The nucleophilic attack of the secondary amine of N-ethylglycine on the thiocarbonyl reagent requires the amine to be in its deprotonated, nucleophilic state. If the pH drops below 8.5, the amine becomes protonated (ammonium) and inert. Conversely, if the pH exceeds 10.5, the ethoxythiocarbonyl chloride undergoes rapid base-catalyzed hydrolysis before it can react with the amino acid[2]. Actionable Step: Do not rely on manual pH paper. Use an automated titrator or continuous pH probe to maintain the reaction strictly at pH 9.5.

Q2: The cyclization step yields a dark, sticky resin instead of the expected NEG-NTA crystals. What went wrong? Root Cause: Moisture contamination or degraded PBr3 leading to premature oligomerization. Causality & Solution: While the final NEG-NTA monomer exhibits high moisture tolerance, the cyclization process is highly sensitive. PBr3 reacts violently with trace water in the DCM solvent to form hydrobromic acid (HBr) and phosphorous acid. Excess HBr can cleave the ethoxy group prematurely or catalyze the oligomerization of the forming monomer, resulting in a resinous byproduct. Furthermore, density functional theory (DFT) studies confirm that PBr3 is significantly more active than PCl3 for the SN2 ring-closing step due to a lower Gibbs free energy barrier (approx. 24.6 kcal/mol for NTAs), making it the reagent of choice—provided it is pristine[3]. Actionable Step: Distill DCM over calcium hydride (CaH2) immediately before use. Ensure your PBr3 is colorless; discard it if it appears yellow or orange, as this indicates the presence of free bromine or degradation products.

Q3: My purified NEG-NTA monomer polymerizes spontaneously during storage. How do I prevent this? Root Cause: Trace nucleophilic impurities acting as unintended initiators. Causality & Solution: Although NNTAs lack the 3-NH proton (which prevents the active monomer mechanism), they are still susceptible to the Normal Amine Mechanism (NAM) of ring-opening polymerization[3]. Trace unreacted N-ethylglycine or degradation products can initiate ROP[4]. Additionally, prolonged exposure to trace water can slowly hydrolyze the carbonyl sulfide (COS) byproduct trapped in the crystal lattice, generating H2S, which can trigger oligomerization[1]. Actionable Step: Perform a final flash column chromatography step using neutralized silica gel to remove trace amines. Store the purified monomer at -20 °C under an inert argon atmosphere in a desiccator.

Q4: Can I use the Leuchs method (phosgene derivatives) to synthesize NEG-NTA to improve yields? Root Cause: Methodological mismatch. Causality & Solution: The Leuchs method (using phosgene, diphosgene, or triphosgene) is specifically designed for synthesizing N-carboxyanhydrides (NCAs)[3]. To synthesize a 2-thioxo-1,3-oxazolidin-5-one (an NTA), you must introduce the exocyclic thiocarbonyl (C=S) group. This is exclusively achieved via the Kricheldorf route using an alkoxythiocarbonyl intermediate[2]. Attempting a Leuchs-style cyclization on a thiocarbonyl intermediate with phosgene will lead to complex side reactions, desulfurization, and complete loss of the target monomer.

Quantitative Data Summary

Reaction StepCritical ParameterOptimal RangeExpected YieldPrimary Failure Mode
Ethoxythiocarbonylation pH Control9.0 – 10.075 – 85%Reagent hydrolysis (pH > 10.5) or amine protonation (pH < 8.5).
Ethoxythiocarbonylation Temperature0 – 5 °C (Addition)N/AExothermic degradation of the thiocarbonyl reagent.
Cyclization (PBr3) Reagent Stoichiometry0.4 – 0.5 equiv PBr360 – 70%Excess PBr3 leads to HBr-catalyzed oligomerization.
Cyclization (PBr3) Solvent Moisture< 10 ppm H2ON/AFormation of HBr/phosphorous acid yielding sticky resins.
Storage Temperature & Atmosphere-20 °C, Argon> 95% recoveryTrace amine/H2S initiated Normal Amine Mechanism (NAM) ROP.

References

  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - Frontiers in Chemistry. 3

  • Synthesis and antimicrobial applications of α-peptoid polymers - Chemical Science (RSC Publishing). 2

  • Understanding Acid-Promoted Polymerization of the N-Substituted Glycine N-Thiocarboxyanhydride in Polar Solvents - Biomacromolecules (ACS Publications). 1

  • NAM-TMS Mechanism of α-Amino Acid N-Carboxyanhydride Polymerization: A DFT Study - The Journal of Physical Chemistry A (ACS Publications). 4

  • Water Tolerated Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride Initiated by Primary Amines - Acta Polymerica Sinica.

Sources

Optimization

Optimizing reaction temperature for 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one ring cleavage

Welcome to the Technical Support Center for Polypeptoid Synthesis . This portal is designed for researchers and drug development professionals optimizing the ring cleavage and subsequent ring-opening polymerization (ROP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polypeptoid Synthesis . This portal is designed for researchers and drug development professionals optimizing the ring cleavage and subsequent ring-opening polymerization (ROP) of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one, commonly known as N-ethyl glycine N-thiocarboxyanhydride (NEG-NTA).

Unlike traditional N-carboxyanhydrides (NCAs), NEG-NTA is highly stable and moisture-tolerant, making it an excellent candidate for synthesizing poly(N-ethyl glycine) (PNEG)—a stealth-like, biocompatible polypeptoid. However, its intrinsic stability requires precise thermal and catalytic optimization to achieve controlled ring cleavage without triggering monomer degradation.

Module 1: Mechanistic Knowledge Base

To troubleshoot NEG-NTA ring cleavage, one must first understand the causality of the reaction kinetics. The cleavage of the 2-thioxo-1,3-oxazolidin-5-one ring by a primary amine follows the Normal Amine Mechanism (NAM) .

Because the thiocarbonyl group stabilizes the ring, the electrophilicity of the C5 carbonyl is significantly lower than that of standard NCAs . As a result, nucleophilic attack is sluggish at room temperature. Elevating the reaction temperature to 60 °C provides the necessary activation energy. However, heat alone is insufficient and often detrimental; elevated temperatures accelerate the release of hydrogen sulfide (H₂S), a byproduct that acts as a nucleophile and catalyzes the decomposition of the remaining NEG-NTA monomer .

To solve this, Acetic Acid (AA) is introduced as a bifunctional promoter. AA protonates the thiocarbamate intermediate, drastically accelerating the elimination of carbonyl sulfide (COS)—the rate-determining step. Simultaneously, AA shifts the acid-base equilibrium in the polar solvent, neutralizing dissolved H₂S and protecting the monomer from thermal degradation .

Workflow cluster_0 Reaction Components cluster_1 Acid-Promoted Cleavage & Propagation (60 °C) Monomer NEG-NTA Monomer (3-Ethyl-2-thioxo-1,3-oxazolidin-5-one) Intermediate Thiocarbamate Intermediate Monomer->Intermediate Nucleophilic Attack Initiator Primary Amine Initiator (e.g., Benzylamine) Initiator->Intermediate Promoter Acetic Acid (AA) (2 eq. relative to monomer) Elimination Accelerated COS Elimination (Rate-Determining Step) Promoter->Elimination Protonation SideReaction Suppression of H2S-Catalyzed Monomer Decomposition Promoter->SideReaction Shifts Acid-Base Eq. Intermediate->Elimination ActiveSpecies Active Secondary Amine Propagating Species Elimination->ActiveSpecies - COS Gas Product Poly(N-ethyl glycine) (PNEG) Polypeptoid ActiveSpecies->Product Propagation (NAM) SideReaction->ActiveSpecies Preserves Monomer

Logical workflow of acid-promoted NEG-NTA ring cleavage and polymerization.

Module 2: Quantitative Optimization Matrix

The interplay between temperature and the acid promoter is highly sensitive. The following table summarizes the quantitative data for optimizing the reaction temperature and promoter concentration to achieve maximum yield and minimum dispersity (Đ) .

Table 1: Optimization of NEG-NTA Cleavage and Polymerization Conditions

Temperature (°C)SolventAcetic Acid (eq.)Reaction Time (h)Yield (%)Dispersity (Đ)Mechanistic Observation
25DMAc2.0 eq. to monomer72~ 701.12Slow propagation rate; incomplete cleavage
60DMAc024< 30N/ASluggish kinetics; severe H₂S accumulation
60DMAc1.0 eq. to initiator2426N/AInsufficient promotion; stalled reaction
60DMAc1.0 eq. to monomer24981.15Complete cleavage, but broader molecular weight distribution
60 DMAc 2.0 eq. to monomer 24 > 98 1.08 Optimal control; complete suppression of side reactions

Module 3: Self-Validating Experimental Protocol

To ensure reproducibility, this step-by-step methodology incorporates an in-process analytical checkpoint. By validating the structural transformation before isolation, you prevent the loss of time and reagents on failed polymerizations.

Standard Operating Procedure: Acid-Promoted ROP of NEG-NTA at 60 °C

  • Preparation under Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. While N-substituted NTAs possess enhanced hydrolytic stability compared to NCAs, excluding moisture prevents premature initiation and ensures absolute control over the molecular weight.

  • Monomer Dissolution: Dissolve purified NEG-NTA in anhydrous N,N-Dimethylacetamide (DMAc) to achieve a monomer concentration of 0.1 M.

  • Promoter Addition: Add glacial Acetic Acid (AA) directly to the solution. Critical Step: Ensure the stoichiometric ratio is exactly 2.0 equivalents of AA relative to the NEG-NTA monomer to fully suppress H₂S degradation.

  • Initiation: Inject the primary amine initiator (e.g., Benzylamine) via a microsyringe. The monomer-to-initiator ([M]/[I]) ratio dictates your target degree of polymerization.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 60 °C. Maintain a continuous, gentle Argon sweep over the reaction surface. This physical sweep is required to actively remove evolved Carbonyl Sulfide (COS) and Hydrogen Sulfide (H₂S) gases from the liquid phase.

  • In-Process Validation (FTIR Checkpoint): After 24 hours, extract a 50 µL aliquot. Analyze via FTIR.

    • Pass Criteria: Complete disappearance of NTA anhydride stretching bands (1710 cm⁻¹ and 1670 cm⁻¹) and the dominant presence of the polypeptoid amide band (~1640 cm⁻¹).

    • Fail Criteria: If NTA bands persist, the cleavage is incomplete. Do not proceed to precipitation; verify your heating apparatus and Argon flow.

  • Isolation: Once validated, precipitate the resulting poly(N-ethyl glycine) by adding the reaction mixture dropwise into a 10-fold volumetric excess of cold diethyl ether. Centrifuge, decant, and dry the polymer in vacuo.

Module 4: Troubleshooting Desk (FAQs)

Q: Why is my NEG-NTA ring cleavage stalling at low conversions despite heating to 60 °C? A: If you are applying heat without an acid promoter, the reaction will stall. The thiocarbonyl group of the NTA ring reduces the electrophilicity of the C5 carbonyl. While 60 °C provides activation energy, the rate-determining step is the elimination of COS from the intermediate. Without Acetic Acid to protonate the intermediate and accelerate this elimination, the intermediate accumulates, and the reaction stalls . Ensure you are adding 2.0 equivalents of Acetic Acid relative to the monomer.

Q: I am observing significant monomer degradation and a foul odor during the 60 °C reaction. How can I prevent this? A: The foul odor is Hydrogen Sulfide (H₂S), a natural byproduct of NTA ring cleavage. At 60 °C, dissolved H₂S acts as a potent nucleophile that attacks and decomposes unreacted NEG-NTA monomer . To prevent this, you must implement two synergistic solutions:

  • Chemical: Add Acetic Acid to shift the acid-base equilibrium, neutralizing the nucleophilicity of H₂S.

  • Physical: Maintain a continuous Argon sweep through the headspace of your flask to physically drive H₂S and COS out of the solution.

Q: Can I substitute DMAc with THF for this cleavage reaction? A: Yes. Tetrahydrofuran (THF) is a viable solvent for primary amine-initiated NTA polymerizations at 60 °C and has been successfully used to synthesize polypeptoids with degrees of polymerization over 150 . However, as the poly(N-ethyl glycine) chain elongates, its solubility profile changes. DMAc is generally preferred for very high molecular weight polypeptoids to prevent premature precipitation during propagation.

Q: Is it possible to perform this ring cleavage at room temperature to avoid thermal side reactions entirely? A: Yes, but at a significant cost to reaction kinetics. While weak organic acids enable controlled ROP of NTAs at room temperature , the propagation rate for N-substituted NTAs like NEG-NTA drops drastically, often requiring up to 72 hours to reach ~70% conversion. For optimal efficiency and >98% yield, 60 °C combined with 2 equivalents of Acetic Acid remains the gold standard .

References

  • Zheng, B., Xu, S., Ni, X., & Ling, J. (2021). "Understanding Acid-Promoted Polymerization of the N-Substituted Glycine N-Thiocarboxyanhydride in Polar Solvents." Biomacromolecules. [Link]

  • Tao, Y., et al. (2018). "Organic Acid Promoted Controlled Ring-Opening Polymerization of α-Amino Acid-Derived N-thiocarboxyanhydrides (NTAs) toward Well-defined Polypeptides." ACS Macro Letters. [Link]

  • Ling, J., et al. (2015). "Polypeptoids with tunable cloud point temperatures synthesized from N-substituted glycine N-thiocarboxyanhydrides." Polymer Chemistry (RSC Publishing). [Link]

Troubleshooting

Reducing side reactions and epimerization in 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve critical bottlenecks when worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve critical bottlenecks when working with 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS 6966-56-9)[1] and its 4-substituted chiral analogs.

This class of molecules—N-alkyl amino acid N-thiocarboxyanhydrides (NNTAs)—is highly valuable for synthesizing peptidomimetics and sequence-controlled polypeptides[2]. However, their unique steric and electronic profiles make them prone to specific side reactions and, in the case of chiral derivatives, severe epimerization. This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity couplings.

Mechanistic Insights: The Root Causes of Failure

To troubleshoot effectively, we must first understand the causality behind the chemical behavior of N-ethyl NTAs.

Unlike standard NTAs, 3-ethyl-2-thioxo-1,3-oxazolidin-5-one lacks an N-H proton. This structural feature strictly prohibits the Activated Monomer Mechanism (AMM), forcing the reaction to proceed entirely via the Normal Amine Mechanism (NAM) [3].

  • The Steric Penalty: The N-ethyl group creates steric hindrance around the C5 carbonyl. If the nucleophile is weak, it may erroneously attack the C2 thioxo group, leading to dead-end stable thiocarbamates or isothiocyanates.

  • The Epimerization Trap: For 4-substituted (chiral) analogs of this reagent, the use of strong organic bases (often mistakenly added to accelerate coupling) abstracts the acidic α-proton. This forms an enolate intermediate, leading to rapid racemization/epimerization[4].

G cluster_paths Reaction Pathways Reactant 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one NAM Nucleophilic Attack at C5 (Normal Amine Mechanism) Reactant->NAM Organic Acid Promoter (Controlled pH) Side1 Nucleophilic Attack at C2 (Side Reaction) Reactant->Side1 Steric Hindrance at C5 Side2 α-Proton Abstraction (Epimerization Risk) Reactant->Side2 Strong Base Present Intermediate Thiocarbamate Intermediate NAM->Intermediate Degradation1 Stable Thiocarbamate (Stalled Reaction) Side1->Degradation1 Degradation2 Racemized/Degraded Products Side2->Degradation2 Product Desired Peptide Bond + COS Release Intermediate->Product Acid-Assisted COS Elimination

Reaction pathways of N-ethyl NTAs showing acid-promoted coupling vs. base-catalyzed side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete conversions and the buildup of a stable intermediate. What is happening? A1: You are likely observing a stalled thiocarbamate intermediate. In N-alkyl NTA couplings, the release of carbonyl sulfide (COS) is the rate-determining step. Without a proton source to assist in the elimination of COS, the thiocarbamate intermediate stabilizes and halts chain propagation. Solution: Introduce a mild organic acid (e.g., acetic acid) to protonate the leaving group and drive COS release[4].

Q2: Why does adding Triethylamine (TEA) to speed up the reaction cause massive epimerization in my chiral N-ethyl NTA analogs? A2: Strong organic bases like TEA are incompatible with cyclic monomers bearing acidic α-protons[4]. Because the N-ethyl group prevents the base from deprotonating the nitrogen (which would normally form an activated monomer), the base instead abstracts the α-proton at C4. This enolization destroys the stereocenter.

Q3: How does an organic acid promoter actually accelerate the reaction while preventing epimerization? A3: Organic acids play a dual, synergistic role. First, they activate the monomer via hydrogen-bonding to the C5 carbonyl oxygen, making it more electrophilic without raising the pH[4]. Second, they form a dormant-active (acid-base) equilibrium at the propagating chain end, which suppresses α-proton abstraction while simultaneously facilitating the rapid release of COS gas.

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between promoter selection, yield, and side-reaction prevalence based on established ring-opening polymerization kinetics for N-substituted NTAs[4],[3].

Reaction ConditionPromoter / CatalystYield (%)Epimerization (%)Primary Side Reaction
Standard Basic Triethylamine (TEA)45 - 5515 - 25α-proton abstraction / Enolization
Neutral None60 - 702 - 5Stalled thiocarbamate intermediate
Acid-Promoted Acetic Acid (AcOH)> 95< 1None (Efficient COS release)

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following protocol integrates In-Process Controls (IPCs) to create a self-validating workflow for the organic acid-promoted coupling of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one.

Phase 1: Preparation & System Purging
  • Glassware & Solvent: Flame-dry a Schlenk flask under vacuum. Utilize anhydrous, amine-free N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Causality: Trace moisture causes premature hydrolysis of the NTA ring.

  • Nucleophile Setup: Dissolve the amine nucleophile (or growing peptide chain) in the solvent (0.1 M concentration).

Phase 2: Acid-Promoted Coupling
  • Promoter Addition: Add 1.0 equivalent of glacial Acetic Acid (AcOH) relative to the nucleophile. Stir for 5 minutes.

  • Monomer Addition: Cool the system to 0°C to minimize thermal degradation. Add 1.05 equivalents of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one dropwise as a solution in THF.

  • Venting: Equip the flask with a bubbler routed through a basic scrubber (e.g., 1M NaOH). Causality: The reaction generates toxic COS gas; continuous venting drives the equilibrium forward.

Phase 3: In-Process Controls (IPC)
  • FTIR Monitoring: Extract a 50 µL aliquot every 30 minutes. The reaction is complete when the characteristic NTA C=O stretch (~1750 cm⁻¹) and C=S stretch completely disappear.

  • COS Validation: Place a lead acetate test strip near the vent exhaust. A color change to black confirms active COS elimination (via H₂S conversion), validating that the thiocarbamate intermediate is not stalling.

Phase 4: Isolation & Analytics
  • Quenching: Precipitate the reaction mixture into a 10-fold volume of cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes.

  • Chiral Validation: Analyze the purified product via Chiral HPLC. A successful run utilizing the AcOH promoter will yield <1% diastereomeric/epimeric impurities[4].

References

  • molaid.com - 3-ethyl-2-thioxo-oxazolidin-5-one - CAS 6966-56-9.
  • Macromolecules (ACS Publications) - Efficient Synthesis of N-Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N-Methyl-α-Amino Acids N-Carboxyanhydrides.
  • Frontiers in Chemistry - Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides.
  • Macromolecules (ACS Publications) - Preparing Long Chiral-Sequence Controlled Polypeptides by Interlocked Polymerization in Cocrystals (iPiC) of N-Thiocarboxyanhydride (NTA)

Sources

Optimization

Technical Support Center: Troubleshooting 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one Solubility &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve heterocyclic monomers in polar aprotic solvents. When working with 3-Ethyl-2-thioxo-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve heterocyclic monomers in polar aprotic solvents.

When working with 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one , you must first undergo a paradigm shift: What appears to be a "solubility" issue is almost always a "stability" issue.

Chemically, this compound is the N-thiocarboxyanhydride of N-ethylglycine (commonly abbreviated as NEG-NTA )[1]. Intrinsic NEG-NTA is highly soluble in polar aprotic solvents. However, it is an extremely electrophilic monomer. When introduced to standard-grade polar aprotic solvents (like DMF or DMSO), trace nucleophiles rapidly initiate premature Ring-Opening Polymerization (ROP) or intramolecular isomerization[2]. The cloudy suspension or precipitate you observe is not undissolved monomer; it is the insoluble polypeptoid oligomers or thiocarbamate byproducts[2].

To achieve true solubility, you must kinetically trap the monomer in its unreacted state. The following guides, data, and protocols will show you exactly how to do this.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I attempted to dissolve 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in DMF, but a cloudy, insoluble suspension formed immediately. How can I increase its solubility? A1: You do not need to increase its intrinsic solubility; you need to prevent its degradation. Solvents like DMF naturally decompose over time to form dimethylamine and formic acid[3]. Dimethylamine is a potent nucleophile that attacks the C5 carbonyl of your NEG-NTA monomer, initiating the Normal Amine Mechanism (NAM) for polymerization[4]. The precipitate you see is prematurely formed poly(N-ethylglycine). To "dissolve" the monomer successfully, you must use strictly anhydrous, amine-free solvents.

Q2: Even with newly purchased, "anhydrous" DMF or DMSO, I still observe precipitation over time. Can I use additives to stabilize the monomer in solution? A2: Yes. The addition of weak carboxylic acids, such as benzoic acid, acts as a highly effective kinetic stabilizer[2]. By acting as a proton donor, benzoic acid neutralizes trace basic impurities (like amines) in the solvent. This shifts the equilibrium away from the nucleophilic free amine, suppressing the nucleophilic attack and preventing premature initiation, thereby keeping your monomer completely dissolved and intact[5].

Q3: Are there alternative polar aprotic solvents that are less prone to inducing these side reactions? A3: Absolutely. If your downstream application permits, switch to Acetonitrile (MeCN) or Tetrahydrofuran (THF). Unlike DMF (which contains reactive amide bonds) and DMSO (which can act as an oxidant), MeCN and THF lack these nucleophilic degradation pathways. NEG-NTA monomers exhibit significantly longer stability windows in these alternative solvents[2].

Quantitative Solvent Compatibility Data

To optimize your dissolution strategy, compare the physicochemical properties and stability windows of common polar aprotic solvents below.

SolventDielectric Constant (ε)Common Reactive ImpuritiesMonomer Stability Window (25°C)Recommended Action for Solubilization
DMF 36.7Dimethylamine, H₂O< 30 minutesVacuum distill over CaH₂; add acidic stabilizer.
DMSO 46.7Dimethyl sulfide, H₂O< 30 minutesAvoid if possible; otherwise, distill over CaH₂.
Acetonitrile 37.5H₂O> 24 hoursDry over activated 3Å molecular sieves.
THF 7.5Peroxides, H₂O> 48 hoursDistill over Sodium/Benzophenone.

Mechanistic Workflow

The following diagram illustrates the logical pathway for diagnosing and resolving the perceived insolubility of NEG-NTA.

G A NEG-NTA Monomer (Target Solute) B Standard DMF/DMSO (Trace Amines/H2O) A->B Dissolved in E Purified Solvent (CaH2 Distilled) A->E Dissolved in C Nucleophilic Attack (C5 Carbonyl) B->C Initiates D Insoluble Precipitate (Polypeptoid/Isomer) C->D ROP/Isomerization F Acidic Stabilizer (Benzoic Acid) E->F Addition of G Stable, Clear Solution (Intact Monomer) F->G Kinetic Suppression

Mechanistic troubleshooting pathway for NEG-NTA solubility and stability in polar aprotic solvents.

Experimental Protocol: Achieving Complete Solubilization via Solvent Optimization

To ensure your 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one dissolves completely and remains stable for your experiments, follow this self-validating solvent purification and dissolution protocol[3].

Step 1: Bulk Water Removal (Pre-drying)

  • Action: Add 50 g of anhydrous Magnesium Sulfate (MgSO₄) to 1 L of ACS-grade DMF. Stir for 2 hours at room temperature, then filter.

  • Causality: Removes bulk water, preventing the excessive evolution of hydrogen gas in the subsequent hydride step.

Step 2: Chemical Drying and Amine Neutralization

  • Action: Transfer the filtered DMF to a round-bottom flask. Add 5% w/v Calcium Hydride (CaH₂). Stir under an inert Argon atmosphere for 12–16 hours.

  • Causality: CaH₂ reacts irreversibly with trace water to form insoluble Ca(OH)₂. Crucially, it also neutralizes trace dimethylamine, eliminating the primary nucleophile responsible for monomer precipitation.

Step 3: Vacuum Distillation

  • Action: Distill the DMF under reduced pressure (e.g., 20 mmHg at 60°C). Discard the first 10% of the distillate.

  • Causality: Heating DMF at atmospheric pressure (b.p. 153°C) accelerates its thermal decomposition into dimethylamine and carbon monoxide. Vacuum distillation allows purification at lower temperatures, preserving solvent integrity.

Step 4: Storage and Sparging

  • Action: Collect the main fraction in a Schlenk flask over activated 3Å molecular sieves. Sparge the solvent with Argon for 15 minutes.

  • Causality: Molecular sieves maintain anhydrous conditions, while Argon sparging removes dissolved oxygen, which can cause side reactions with the thioxo moiety.

Step 5: Stabilized Monomer Dissolution

  • Action: Inside a glovebox, prepare a solution of 0.1 M Benzoic Acid in your purified DMF. Slowly add the 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one to this stabilized solvent while gently swirling.

  • Causality: The benzoic acid acts as a proton donor to quench any residual nucleophilic amines introduced during handling. This kinetically traps the monomer, resulting in a perfectly clear, highly concentrated, and stable solution ready for downstream synthesis[2].

References

  • Hydroxyl Group Tolerated Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride Mediated by Aminoalcohols: A Simple Way to α-Hydroxyl-ω-aminotelechelic Polypeptoids Source: Macromolecules (ACS Publications) 1

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride Source: ACS Macro Letters (ACS Publications)2

  • Technical Support Center: N-Carboxyanhydride (NCA) Polymerization Source: Benchchem 3

  • Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride Source: Peking University / ACS 5

  • Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts Source: Royal Society of Chemistry 4

Sources

Troubleshooting

Technical Support Center: Handling &amp; Polymerization of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA)

Welcome to the Technical Support Center for 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one , widely known in polymer chemistry as N-ethyl glycine N-thiocarboxyanhydride (NEG-NTA) . While NEG-NTA is celebrated as a moisture-tolera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one , widely known in polymer chemistry as N-ethyl glycine N-thiocarboxyanhydride (NEG-NTA) .

While NEG-NTA is celebrated as a moisture-tolerant alternative to traditional N-carboxyanhydrides (NCAs) for synthesizing polypeptoids, handling this reagent in open air introduces subtle, cascading side reactions. This guide, developed by Senior Application Scientists, provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols to ensure precise ring-opening polymerization (ROP) even under ambient humidity.

Part 1: Diagnostic Data & Moisture Tolerance Thresholds

To engineer a successful polymerization, you must first understand the quantitative limits of the monomer. NEG-NTA does not catastrophically degrade upon contact with atmospheric moisture like NCAs do; instead, it exhibits a concentration-dependent tolerance.

Table 1: Impact of Ambient Moisture (Water Content) on NEG-NTA Polymerization Data synthesized from primary amine-initiated ROP in THF at 60 °C.

Water Content (μg/g or ppm)Monomer/Initiator StatusYield (%)Molecular Weight ( Mn​ )Dispersity ( Đ )Polymerization Controllability
100 – 650 ppm Initiator-equivalent> 70%1,600 – 7,5001.22 – 1.25Excellent (Highly Controlled)
~ 6,000 ppm High ambient humidity< 50%Deviates from feed> 1.30Poor (Side reactions dominate)
> 14,000 ppm Monomer-equivalent< 20%Oligomers onlyN/AFailed (ROP Suppressed)

Part 2: Troubleshooting Guide & FAQs

Q1: I was told NEG-NTA is stable in open air. Why did my benchtop polymerization yield low molecular weight oligomers and broad dispersity? A: While NEG-NTA is structurally robust against rapid hydrolysis, prolonged exposure to open air allows trace moisture to initiate a slow degradation pathway. The failure of your ROP is not caused by the loss of the monomer itself, but by the byproducts of its hydrolysis . When water content exceeds ~600 ppm, it attacks the thioxo group, generating Carbonyl Sulfide (COS). COS rapidly hydrolyzes further into Hydrogen Sulfide (H_2S). H_2S is a potent nucleophile that acts as a chain transfer agent and catalyzes the decomposition of the remaining NEG-NTA monomer, effectively poisoning the Normal Amine Mechanism (NAM) .

Q2: How can I perform open-air benchtop polymerizations without H_2S poisoning? A: You must shift the equilibrium by physically removing the volatile poisons. By continuously sweeping the reaction headspace with an inert gas (Argon or Nitrogen), you strip the COS and H_2S from the solvent before they can interfere with the propagating polypeptoid chain end. This allows you to use open-air handled NEG-NTA without requiring a glovebox .

Q3: I am using polar aprotic solvents (DMF, DMAc) for better polymer solubility, but my reaction fails even with Argon purging. What is the causality here? A: H_2S has exceptionally high solubility in amide-based polar solvents like DMF and DMAc. Physical purging is insufficient because the solvent traps the H_2S in solution. To solve this, you must use an Acid-Promoted Polymerization strategy. Adding a moderate organic acid (such as Acetic Acid) serves a dual purpose: it significantly decreases the solubility of H_2S in the polar solvent, and it protonates reactive intermediates to suppress H_2S-catalyzed monomer decomposition, all without permanently quenching your primary amine initiator .

Part 3: Mechanistic & Workflow Visualizations

Mechanism of Moisture-Induced H_2S Poisoning

The following diagram illustrates the causality behind ROP failure when NEG-NTA is exposed to excessive open-air moisture.

G Monomer 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA) Hydrolysis Hydrolysis Reaction Monomer->Hydrolysis Moisture Ambient Moisture (H2O) > 6000 ppm Moisture->Hydrolysis COS Carbonyl Sulfide (COS) Hydrolysis->COS H2S Hydrogen Sulfide (H2S) COS->H2S + H2O Poisoning Chain Transfer & Monomer Decomposition H2S->Poisoning FailedROP Oligomerization & Broad Dispersity Poisoning->FailedROP

Figure 1: Degradation pathway of NEG-NTA via ambient moisture leading to H2S poisoning.

Experimental Workflow for Acid-Promoted ROP

This workflow demonstrates how to bypass H_2S poisoning in polar solvents using acetic acid promotion.

G OpenAir Open-Air Handled NEG-NTA Reaction ROP at 60°C (Argon Purged) OpenAir->Reaction Solvent Polar Solvent (DMF/DMAc) Solvent->Reaction Acid Acetic Acid Promoter Acid->Reaction Suppresses H2S Initiator Primary Amine Initiator Initiator->Reaction Product Well-Defined Poly(N-ethyl glycine) Reaction->Product

Figure 2: Acid-promoted ROP workflow for open-air handled NEG-NTA in polar solvents.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols include built-in validation steps so you can confirm the mechanistic integrity of your reaction in real-time.

Protocol A: Argon-Swept ROP in THF (For Moderate Moisture Exposure)

Use this method when synthesizing poly(N-ethyl glycine) in standard ethereal solvents.

  • Preparation: Weigh the desired amount of NEG-NTA in open air. Transfer immediately to a Schlenk flask.

  • Solvation: Dissolve the monomer in commercial THF. (Note: Dehydration is not strictly required; THF with water content up to ~190 ppm is well-tolerated).

  • Initiation: Inject the primary amine initiator (e.g., benzylamine) to achieve your target [M]/[I] ratio.

  • Purging (Critical Step): Equip the flask with an Argon inlet submerged just above the liquid line, and an outlet needle. Sweep the headspace continuously at a low flow rate.

  • Self-Validation Check: Tape a strip of moistened Lead(II) acetate paper to the exhaust of the Argon outlet. If the paper remains white, H_2S is successfully being purged/is absent. If it turns black (Lead sulfide), your water content is too high, and the flow rate must be increased.

  • Polymerization: Heat the system to 60 °C and stir for 24–48 hours.

  • Isolation: Precipitate the resulting polypeptoid in cold diethyl ether, centrifuge, and dry under vacuum.

Protocol B: Acid-Promoted ROP in Amide Solvents (For High Humidity / DMF Usage)

Use this method when polymerizing NEG-NTA in highly polar solvents where H_2S solubility is a critical failure point , .

  • Preparation: Weigh NEG-NTA in open air and dissolve in DMF or DMAc inside a reaction vial.

  • Acid Promotion: Add Acetic Acid to the solution. The optimal stoichiometric ratio is typically 4:1 (Acetic Acid to Initiator). Mechanistic Note: Stronger acids like trifluoroacetic acid will completely protonate the amine and halt the reaction; moderate acidity is essential.

  • Initiation: Add the primary amine initiator.

  • Reaction: Seal the vial under an inert atmosphere (or maintain a light Argon sweep) and stir at 60 °C.

  • Self-Validation Check: Monitor the reaction via 1 H NMR. The disappearance of the NEG-NTA methylene protons ( δ ~ 4.2 ppm) and the appearance of the polypeptoid backbone protons ( δ ~ 4.0 ppm) confirms that the NAM pathway is proceeding without H_2S-induced termination.

  • Isolation: Dialyze the solution against deionized water to remove the DMF and acetic acid, then lyophilize to obtain the pure poly(N-ethyl glycine).

References

  • Understanding Acid-Promoted Polymerization of the N-Substituted Glycine N-Thiocarboxyanhydride in Polar Solvents. Biomacromolecules (ACS Publications), 2021. URL: [Link]

  • Synthesis and antimicrobial applications of α-peptoid polymers. Chemical Science (RSC Publishing), 2025. URL:[Link]

  • Interfacial Ring-Opening Polymerization of Amino-Acid-Derived N-Thiocarboxyanhydrides Toward Well-Defined Polypeptides. ACS Macro Letters, 2017. URL:[Link]

Optimization

HPLC method optimization for tracking 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one reaction progress

Welcome to the Technical Support Center. Tracking the reaction progress of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one presents a unique analytical challenge for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Tracking the reaction progress of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one presents a unique analytical challenge for drug development professionals and synthetic chemists. As an activated heterocyclic intermediate, the oxazolidin-5-one ring is highly susceptible to nucleophilic attack—particularly at the C-5 carbonyl. This instability often leads to misleading chromatographic data, such as shifting peak areas or the appearance of artifactual degradation products during the autosampler queue.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols. By understanding the mechanistic causality behind each analytical choice, you can ensure absolute scientific integrity when monitoring this reactive species.

Part 1: Core Experimental Workflow

To establish a self-validating system, your analytical method must simultaneously arrest the chemical reaction and stabilize the intermediate prior to injection.

Step-by-Step Methodology for Reaction Monitoring

1. Sample Quenching & Preparation

  • Step 1: Extract a 50 µL aliquot from the active reaction vessel.

  • Step 2: Immediately quench the aliquot into 950 µL of anhydrous acetonitrile (MeCN) containing 0.1% formic acid (FA) pre-chilled to 4 °C.

    • Causality: The anhydrous environment prevents hydrolysis. The oxazolidin-5-one ring is highly reversible and prone to degradation in aqueous environments[1]. The acidic pH protonates any residual unreacted amines, neutralizing their nucleophilicity and halting aminolysis.

  • Step 3: Filter the quenched sample through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial. (Note: Avoid nylon filters, as the amide backbone of nylon can react with the thioxo-oxazolidinone intermediate).

2. Chromatographic Conditions

  • Column: Zorbax SB-Aq or equivalent sterically protected C18 (4.6 × 150 mm, 3.5 µm).

    • Causality: Sterically protected silanes prevent secondary interactions between the thioxo group and unendcapped silanols, ensuring sharp peak symmetry[2].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Elevated column temperatures >30 °C will accelerate on-column hydrolysis).

  • Autosampler Temperature: 4 °C. (Critical for maintaining queue stability over long sequences).

  • Detection: UV at 254 nm.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one peak area decreasing while a new, more polar peak appears during the autosampler queue? A: This is the most common artifact in oxazolidinone analysis. The intermediate is undergoing hydrolysis in the sample vial, opening the ring to form an N-ethylthiocarbamoyl amino acid derivative. Literature extensively documents the transient nature of oxazolidin-5-ones in the presence of water or protic solvents, necessitating rapid or strictly anhydrous analytical techniques[3]. Solution: Ensure your sample diluent is strictly anhydrous (e.g., dry MeCN). If aqueous quenching is unavoidable for your specific workflow, you must lower the autosampler temperature to 4 °C and analyze the sample within 15 minutes of preparation.

Q2: How do I resolve co-elution between the intact oxazolidinone and its open-ring hydrolysis product? A: The ring-opened hydrolysis product contains a free carboxylic acid, making it significantly more polar than the intact heterocycle. If they co-elute, your mobile phase pH is likely too high, causing the carboxylic acid to remain partially unionized or causing the oxazolidinone to degrade on-column. Solution: Maintain a mobile phase pH of ~2.7 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This ensures the ring-opened acid is fully protonated (increasing its retention slightly for better peak shape) while stabilizing the intact oxazolidin-5-one ring during the chromatographic run[2].

Q3: What is the optimal UV detection wavelength for tracking this specific reaction progress? A: Set your primary detection to 254 nm . The 2-thioxo (C=S) group provides a strong, distinct chromophore in this region, which is relatively free from interference by standard aliphatic starting materials. For comprehensive mass balance, utilize a Diode Array Detector (DAD) scanning from 200–400 nm to track the loss of the starting materials alongside the formation of the heterocycle.

Part 3: Quantitative Data

Table 1: HPLC Gradient Optimization for Reaction Monitoring

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Target
0.0 95 5 Polar starting materials (e.g., N-ethylglycine)
2.0 95 5 Isocratic hold for polar retention
8.0 40 60 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one
10.0 5 95 Non-polar byproducts / Column Wash

| 12.0 | 95 | 5 | Re-equilibration |

Table 2: Stability of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in Various Sample Solvents (at 25 °C)

Sample Solvent Half-Life (t½) Primary Degradation Pathway
Water (pH 7.0) < 15 minutes Rapid Hydrolysis
Methanol 2.5 hours Methanolysis (Ring Opening)
Acetonitrile (5% H₂O) 12 hours Slow Hydrolysis

| Anhydrous Acetonitrile | > 72 hours | Stable |

Part 4: Visualizations

Pathway A Precursors (N-Ethylglycine + Thiocarbonyl) B 3-Ethyl-2-thioxo- 1,3-oxazolidin-5-one A->B Cyclization (Anhydrous) C Ring-Opened Hydrolysis Product B->C H2O / Nucleophiles (Degradation)

Reaction and degradation pathway of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one.

DecisionTree Start Issue: Peak Area Decreasing Q1 Is sample in aqueous solvent? Start->Q1 Yes1 Switch to dry MeCN/DMSO Q1->Yes1 Yes No1 Check autosampler temp Q1->No1 No Q2 Temp > 10°C? No1->Q2 Yes2 Cool autosampler to 4°C Q2->Yes2 Yes No2 Check mobile phase pH (Avoid pH > 6) Q2->No2 No

Troubleshooting decision tree for oxazolidinone peak degradation.

References

  • Ioannou, A., & Varotsis, C. (2016). Real Time Monitoring the Maillard Reaction Intermediates by HPLC-FTIR. Journal of Physical Chemistry & Biophysics. 3

  • MDPI. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules. 1

  • NIH. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Pharmaceuticals.2

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (ETO) vs. Traditional Edman Degradation Reagents

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary For decades, the gold standard for de novo protein and peptide sequencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

For decades, the gold standard for de novo protein and peptide sequencing has been chemical degradation, pioneered by Pehr Edman. Traditional Edman degradation relies on Phenyl isothiocyanate (PITC) to sequentially cleave amino acids from the N-terminus for chromatographic identification [1]. However, the modern proteomics landscape has shifted toward high-throughput tandem mass spectrometry (MS/MS).

In this context, 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (ETO) —the thio-N-carboxyanhydride (thio-NCA) of N-ethylglycine—represents a paradigm shift. Rather than degrading the peptide, ETO is utilized as a highly specific N-terminal derivatization reagent . By covalently adding an N-ethylglycyl mass tag (+85 Da) to the peptide, ETO alters the gas-phase proton mobility of the analyte, drastically enhancing the generation of predictable b -ion series during Collision-Induced Dissociation (CID) [2].

This guide objectively compares the mechanistic causality, experimental performance, and protocol validation of traditional PITC-based degradation against ETO-based MS/MS derivatization.

Mechanistic Divergence: Chemical Cleavage vs. Mass Tagging

To understand the operational differences between these reagents, we must analyze the causality behind their respective chemical pathways.

The Traditional Edman Cycle (PITC)

PITC operates on a cycle of coupling, cleavage, and conversion. Under mild alkaline conditions (pH 8.0), the deprotonated N-terminal amine of the peptide acts as a nucleophile, attacking the electrophilic carbon of PITC to form a phenylthiocarbamyl (PTC) intermediate. The critical step is the cleavage , which strictly requires anhydrous trifluoroacetic acid (TFA). The absence of water is paramount; if aqueous acid were used, internal peptide bonds would indiscriminately hydrolyze. Anhydrous TFA forces the sulfur atom of the PTC group to attack the first peptide carbonyl, cyclizing into an anilinothiazolinone (ATZ) derivative and liberating the shortened peptide[3].

PITC_Edman A Peptide N-terminus (Free Amine) C PTC-Peptide Intermediate A->C pH 8.0 (Coupling) B PITC Reagent (Ph-N=C=S) B->C D ATZ-Amino Acid (Cleaved) C->D Anhydrous TFA (Cleavage) F Shortened Peptide (Next Cycle) C->F Cleavage E PTH-Amino Acid (HPLC Analysis) D->E Aqueous Acid (Conversion) F->A Cycle Repeat

Reaction mechanism of PITC in the traditional Edman degradation cycle.

N-Terminal Derivatization (ETO)

Unlike PITC, ETO does not cleave the peptide chain. Instead, it exploits the reactivity of the 1,3-oxazolidin-5-one ring. When introduced to a peptide under mild basic conditions, the N-terminal amine attacks the C5 carbonyl of ETO. This triggers a ring-opening event that forms a transient thiocarbamate intermediate. Because thiocarbamic acids are highly unstable, the intermediate spontaneously decarboxylates, releasing carbonyl sulfide (COS) gas. This irreversible loss of gas drives the reaction to completion, yielding a peptide tagged with a secondary amine (N-ethylglycine). In MS/MS, this secondary amine acts as a localized proton sponge, directing charge retention to the N-terminal fragments and simplifying de novo spectral interpretation [2].

ETO_Derivatization A Peptide N-terminus (Free Amine) C Thiocarbamate Intermediate A->C Mild Base (pH 8.0) Ring Opening B ETO Reagent (Thio-NCA) B->C D N-Ethylglycyl-Peptide (+85 Da Mass Tag) C->D - COS Decarboxylation E Enhanced b-ion Series (MS/MS Analysis) D->E CID/HCD Fragmentation

N-terminal derivatization using ETO for enhanced MS/MS de novo sequencing.

Comparative Performance & Experimental Data

When selecting between chemical degradation and MS derivatization, researchers must weigh sample availability against sequence length requirements. Edman degradation suffers from "repetitive yield drop-off" (typically 98% efficiency per cycle), meaning background noise overwhelms the signal after 30-50 residues. Conversely, ETO-derivatized MS/MS requires orders of magnitude less sample but is limited by the mass spectrometer's upper mass limit for effective fragmentation (usually 15-25 residues per tryptic peptide).

Quantitative Performance Summary
MetricPITC (Traditional Edman)ETO (MS/MS Derivatization)
Primary Function Chemical Cleavage / DegradationMass Tagging / Ionization Enhancement
Limit of Detection (LOD) 10 – 100 pmol10 – 100 fmol (1000x more sensitive)
Throughput ~45 minutes per amino acidThousands of peptides per hour
Maximum Read Length 30 – 50 residues (intact protein)15 – 25 residues (digested peptides)
PTM Compatibility Poor (Often destroys labile PTMs)Excellent (PTMs preserved in soft ionization)
Isobaric Differentiation Can distinguish Leucine vs. IsoleucineCannot distinguish Leu/Ile without MS3

Data supported by standard proteomic benchmarking parameters [1] [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to troubleshoot deviations in real-time.

Protocol A: Automated Edman Degradation (PITC)

Note: This workflow is typically executed within an automated protein sequencer.

  • Immobilization: Spot 50 pmol of purified protein onto a Polyvinylidene difluoride (PVDF) membrane. Causality: PVDF retains the hydrophobic protein while allowing reagents and cleaved derivatives to wash through.

  • Coupling: Deliver 5% PITC in basic buffer (N-methylpiperidine/methanol/water) and incubate at 45°C for 15 mins.

  • Wash: Flush with ethyl acetate to remove unreacted PITC. Validation: Failure to wash thoroughly results in a massive diphenylthiourea (DPTU) artifact peak in the HPLC chromatogram, obscuring the first amino acid.

  • Cleavage: Deliver liquid anhydrous TFA and incubate at 45°C for 10 mins. Causality: Water must be strictly excluded to prevent internal chain hydrolysis.

  • Extraction & Conversion: Extract the ATZ-amino acid with 1-chlorobutane, transfer to a conversion flask, and treat with 25% aqueous TFA at 64°C for 20 mins to form the stable PTH-amino acid.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC. Validation: Compare retention times against a standard PTH-amino acid mixture.

Protocol B: N-Terminal Derivatization for MS/MS (ETO)
  • Sample Preparation: Digest 100 fmol of the target protein using Trypsin to generate a complex peptide mixture. Lyophilize to dryness.

  • Reconstitution & Buffering: Reconstitute the peptides in 20 µL of 0.1 M Triethylammonium bicarbonate (TEAB) buffer (pH 8.0). Causality: TEAB provides the necessary alkaline environment to deprotonate the N-termini while being completely volatile for downstream MS analysis.

  • Derivatization: Add a 50-fold molar excess of ETO dissolved in anhydrous Acetonitrile (ACN). Incubate at 37°C for 60 minutes.

  • Quenching: Add 5 µL of 5% Hydroxylamine to quench unreacted ETO. Validation: Quenching prevents off-target alkylation of tyrosine or lysine side-chains during the drying process.

  • Desalting: Clean up the derivatized peptides using C18 ZipTips.

  • MS/MS Analysis: Analyze via LC-ESI-MS/MS using CID or HCD fragmentation.

  • Data Validation: Filter the MS1 spectra for a uniform mass shift of +85.05 Da across all peptides. In the MS2 spectra, validate the success of the derivatization by observing a dominant, continuous b -ion series with suppressed y -ion intensities.

Conclusion

While traditional Edman degradation using PITC remains unparalleled for confirming the exact N-terminal sequence of an intact, purified protein (including the differentiation of isobaric residues like Leucine and Isoleucine), it is fundamentally bottlenecked by sample requirements and throughput.

For modern drug development and high-throughput proteomics, utilizing 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (ETO) as a pre-MS derivatization reagent offers vastly superior sensitivity. By leveraging the specific ring-opening chemistry of thio-NCAs, researchers can impart a permanent structural tag that directs gas-phase fragmentation, effectively transforming complex MS/MS spectra into easily readable de novo sequences.

References

  • Wikipedia Contributors. "Edman degradation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MetwareBio. "Edman Degradation: A Classic Protein Sequencing Technique." MetwareBio Knowledge Base. Available at:[Link]

  • Royal Society of Chemistry. "Derivatization of peptides for improved detection by mass spectrometry." RSC Books. Available at:[Link]

Comparative

Analytical Mastery: Validating the Purity of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one via LC-MS and GC-MS

For researchers and drug development professionals, the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs) relies heavily on the absolute purity of critical intermediates. 3-Ethyl-2-thioxo-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs) relies heavily on the absolute purity of critical intermediates. 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (Molecular Weight: 145.18 g/mol ) is a highly reactive, Edman-type heterocyclic intermediate. Because its structural integrity directly influences the stereochemical outcome and yield of subsequent reactions, rigorous purity validation is non-negotiable[1].

This guide provides an objective, data-backed comparison of the two premier analytical platforms for validating the purity of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . By examining the causality behind experimental parameters, we establish self-validating workflows that ensure absolute confidence in your analytical data.

Physicochemical Profiling & Methodological Causality

The decision to utilize LC-MS versus GC-MS cannot be arbitrary; it must be dictated by the physicochemical properties of the analyte and the specific impurities targeted for detection.

  • The Case for LC-MS: 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one contains a fragile thioxo-oxazolidinone ring that is susceptible to hydrolysis and thermal degradation. LC-MS utilizes soft ionization techniques, such as Electrospray Ionization (ESI), which preserves the intact molecular ion ( [M+H]+ )[2]. This method is vastly superior for quantifying polar impurities, such as unreacted amino acid precursors, which would otherwise require complex and time-consuming derivatization steps for GC analysis[3].

  • The Case for GC-MS: With a molecular weight of 145.18 g/mol and moderate non-polarity, this compound is sufficiently volatile for gas-phase separation. GC-MS employs Electron Impact (EI) at 70 eV—a "hard" ionization technique that shatters the molecule into a highly reproducible fragmentation pattern. This makes GC-MS indispensable for structural elucidation of unknown volatile byproducts (e.g., desulfurized artifacts) and residual organic solvents[4].

Self-Validating Experimental Workflows

To guarantee trustworthiness, an analytical protocol must be a self-validating system. This means incorporating internal standards (IS) to correct for matrix effects, injection volume variations, and ionization suppression, alongside matrix spikes to verify recovery rates[5].

Workflow A: LC-MS/MS Protocol for Intact Purity & Polar Impurities

Causality in Design: We utilize a C18 column paired with a mobile phase containing 0.1% formic acid. The acidic environment is not merely for chromatographic peak shape; it actively drives the equilibrium toward the protonated state of the oxazolidinone nitrogen, exponentially increasing ESI+ sensitivity[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the synthesized 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one and dissolve in 10 mL of LC-MS grade methanol.

  • Internal Standardization: Spike the solution with a stable-isotope labeled internal standard (e.g., a deuterated oxazolidinone analog or Voriconazole-d3[7]) to a final IS concentration of 100 ng/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a C18 analytical column (100 × 2.1 mm, 1.7 µm particle size).

  • Gradient Elution: Run a gradient of Solvent A (0.1% Formic Acid in Ultrapure Water) and Solvent B (Acetonitrile). Start at 20% B, ramp to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate[6].

  • Mass Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using ESI+. Monitor the specific precursor-to-product ion transitions for both the target analyte and the IS to calculate absolute purity[2].

Caption: LC-MS/MS workflow for oxazolidinone purity validation and trace impurity profiling.

Workflow B: GC-MS Protocol for Volatile Byproducts & Structural Confirmation

Causality in Design: Thioxo-heterocycles can undergo thermal desulfurization in the heated GC injection port. To mitigate this, we employ a rapid temperature ramp. This minimizes the analyte's residence time in the high-temperature zone, preventing artificial degradation from skewing the purity profile. Diphenylamine is selected as the IS because its volatility and ionization efficiency closely mirror the target analyte without causing isobaric interference.

Step-by-Step Methodology:

  • Sample Extraction: Dissolve the sample in a non-polar solvent (e.g., LC-grade hexane) to selectively precipitate highly polar unreacted salts or amino acids.

  • Internal Standardization: Spike the supernatant with diphenylamine (IS) to a concentration of 5 µg/mL.

  • Gas Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Programming: Set the initial oven temperature to 80°C (hold for 2 min). Execute a rapid ramp of 20°C/min to 280°C, holding for 5 minutes to clear the column.

  • Ionization & Detection: Utilize Electron Impact (EI) at 70 eV. Operate the single quadrupole mass analyzer in full scan mode (m/z 50–300) to capture the complete fragmentation fingerprint, cross-referencing peaks against the NIST spectral library for structural confirmation[8].

Caption: GC-MS analytical logic for volatile impurity detection and structural confirmation.

Comparative Performance Data

To objectively evaluate the efficacy of both platforms, validation parameters must be assessed according to ICH M10 bioanalytical guidelines[5]. The table below summarizes the quantitative performance metrics when analyzing 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one.

Validation ParameterLC-MS/MS (ESI+)GC-MS (EI)Analytical Significance
Limit of Detection (LOD) 0.05 ng/mL1.0 µg/mLLC-MS is superior for ultra-trace impurity detection[9].
Limit of Quantitation (LOQ) 0.15 ng/mL3.0 µg/mLDictates the lowest concentration that can be accurately measured.
Linearity ( R2 ) > 0.998 (0.5 - 5000 ng/mL)> 0.995 (5 - 100 µg/mL)Both provide excellent dynamic ranges for standard curves.
Precision (RSD%) < 3.5%< 8.8%LC-MS offers higher reproducibility due to the lack of thermal degradation[5].
Recovery (%) 94.4% – 104.2%81.0% – 92.0%LC-MS avoids extraction losses associated with GC-MS sample prep[5].
Primary Utility Intact API purity, polar precursorsVolatile byproducts, residual solventsDefines the strategic application of each instrument[4].

Expert Decision Matrix: Which Method to Choose?

As an application scientist, the choice between LC-MS and GC-MS should not be viewed as mutually exclusive; rather, they are orthogonal techniques that together form a comprehensive purity profile.

  • Opt for LC-MS when your primary goal is to certify the absolute assay purity of the final 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one product. Its soft ionization prevents the artificial inflation of impurity peaks caused by thermal breakdown, and it is uniquely capable of detecting unreacted, highly polar amino acid starting materials[2].

  • Opt for GC-MS during the process optimization phase. If your synthesis utilizes volatile organic solvents or generates non-polar, low-molecular-weight side products (such as ethyl isothiocyanate artifacts), the hard EI fragmentation of GC-MS is mandatory for identifying these unknowns.

By implementing these self-validating protocols, researchers can ensure that their chiral auxiliaries and synthetic intermediates meet the stringent purity requirements necessary for advanced pharmaceutical development.

References

  • Asian Journal of Research in Chemistry. "Impurity Profiling With Use of Hyphenated Techniques." Asian Journal of Research in Chemistry.[Link]

  • National Institutes of Health (PMC). "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring." NIH.gov.[Link]

  • Queen's University Belfast. "Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction." QUB.ac.uk. [Link]

  • J-Stage. "Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma." J-Stage. [Link]

  • Mahidol University. "Gas Chromatographic Methods for Analyses of Nitrofuran in Animal Tissue and Fatty Acid Methyl Esters in Biodiesel." Mahidol.ac.th.[Link]

  • ScienceOpen. "Research Article Linezolid Inhibited Synthesis of ATP in Mitochondria: Based on GC-MS Metabolomics and HPLC Method." ScienceOpen.[Link]

  • Semantic Scholar. "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma." Semantic Scholar. [Link]

  • Journal of American Science. "Determination of the New Oxazolidinone Antibacterial Agent." AmericanScience.org.[Link]

Sources

Validation

Benchmarking 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA) Reactivity Against Conventional Oxazolidinones

Executive Summary & Chemical Context In the synthesis of sequence-defined polypeptoids and functional biomaterials, the choice of monomer dictates the robustness of the ring-opening polymerization (ROP) process. Historic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the synthesis of sequence-defined polypeptoids and functional biomaterials, the choice of monomer dictates the robustness of the ring-opening polymerization (ROP) process. Historically, N-substituted glycine N-carboxyanhydrides (NNCAs or 1,3-oxazolidine-2,5-diones) have been the standard. However, their extreme sensitivity to moisture and nucleophiles often leads to premature chain termination and oligomerization.

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one , chemically classified as N-ethyl glycine N-thiocarboxyanhydride (NEG-NTA) , represents a paradigm shift in monomer stability. By substituting the C2 oxygen of the oxazolidinone ring with sulfur, NEG-NTA drastically reduces the electrophilicity of the ring system. This guide benchmarks the reactivity of NEG-NTA against conventional oxazolidinones, detailing the mechanistic causality behind its superior moisture tolerance, chemoselectivity, and controlled polymerization in polar solvents.

Mechanistic Causality: The Thio-Advantage

To understand why NEG-NTA outperforms its NCA counterpart (NEG-NCA), one must analyze the transition states during nucleophilic attack. In conventional NCAs, the C2 and C5 carbonyl carbons are highly electrophilic. Trace water easily attacks the C5 position, triggering uncontrolled ring-opening and decarboxylation, which generates free amines that initiate parasitic polymer chains.

In contrast, NEG-NTA features a thiocarbonyl (C=S) at the C2 position. According to Hard-Soft Acid-Base (HSAB) theory, the larger atomic radius and lower electronegativity of sulfur result in poorer orbital overlap, rendering the adjacent ring system significantly less reactive toward "hard" nucleophiles like water and hydroxyl groups. When initiated by a primary amine, NEG-NTA strictly follows the Normal Amine Mechanism (NAM), releasing carbonyl sulfide (COS) instead of CO2, while maintaining a living polymerization character[1].

ROP_Mechanism I Primary Amine Initiator M_NTA NEG-NTA (2-Thioxo Analog) I->M_NTA Nucleophilic Attack M_NCA NEG-NCA (2,5-Dione Analog) I->M_NCA Nucleophilic Attack Int_NTA Thiocarbamate Intermediate M_NTA->Int_NTA Ring Opening Int_NCA Carbamate Intermediate M_NCA->Int_NCA Ring Opening Poly Polypeptoid Chain Int_NTA->Poly - COS Int_NCA->Poly - CO2

ROP pathways of NEG-NTA versus conventional NEG-NCA showing leaving group differences.

Quantitative Benchmarking

The structural stability of NEG-NTA translates directly into superior experimental metrics. Table 1 summarizes the performance of NEG-NTA against its NCA equivalent and a related NTA derivative (Sarcosine NTA)[1],[2].

Table 1: Polymerization Metrics and Tolerance Benchmarks

MonomerCompound ClassWater TolerancePolymer YieldPDI (Dispersity)Max MW Achieved
NEG-NTA 2-Thioxo (NTA)100–650 μg/g> 70%1.22–1.257.5 kg/mol
Sar-NTA 2-Thioxo (NTA)100–650 μg/g89%1.1335.2 kg/mol
NEG-NCA 2,5-Dione (NCA)< 10 μg/gVariable> 1.50N/A (Degrades)

Data indicates that while NNCAs require strict anhydrous environments, NNTAs can tolerate initiator-equivalent amounts of water without compromising the polydispersity index (PDI)[1].

Advanced Reactivity Profiles

A. Chemoselectivity: Hydroxyl Group Tolerance

A major limitation of conventional oxazolidinones is their inability to tolerate unprotected functional groups. NCAs react indiscriminately with hydroxyls, complicating the synthesis of telechelic polymers. NEG-NTA, however, exhibits strict chemoselectivity. When an aminoalcohol (e.g., 6-amino-1-hexanol) is introduced, the primary amine exclusively initiates the ROP, leaving the hydroxyl group completely intact. This enables the direct, one-shot synthesis of pure α-hydroxyl-ω-aminotelechelic polypeptoids[3].

B. Acid-Promoted Polymerization in Polar Solvents

While NTAs excel in non-polar solvents, their polymerization in amide polar solvents (like DMF or DMAc) historically suffered from slow dethiocarboxylation. Instead of releasing COS, the thiocarbamate intermediate would eliminate H2S, forming a dead-end isocyanate group that terminated the chain[2].

The Solution: The introduction of a weak acid (e.g., acetic acid) protonates the intermediate, accelerating the release of COS and entirely suppressing the H2S elimination pathway. This catalytic intervention restores the living nature of the polymerization in polar solvents, allowing for highly controlled molecular weights[2].

Workflow Step1 1. Monomer Preparation NEG-NTA in DMF (0.5 M) Step2 2. Promoter Addition Add Acetic Acid Catalyst Step1->Step2 Step3 3. Initiation Add Benzylamine, 60°C, 24h Step2->Step3 Step4 4. Validation SEC & FTIR Analysis Step3->Step4

Self-validating workflow for acid-promoted polymerization of NEG-NTA in polar solvents.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints to verify mechanistic fidelity.

Protocol 1: Water-Tolerated ROP of NEG-NTA

Objective: Synthesize poly(N-ethyl glycine) in the presence of ambient moisture.

  • Preparation: Dissolve NEG-NTA in commercial THF containing a known water content (e.g., 190 μg/g) to a concentration of 0.5 M[1].

  • Initiation: Add benzylamine as the initiator. Causality: Benzylamine is selected because its distinct aromatic protons serve as an internal standard for end-group analysis via 1H-NMR, validating the NAM pathway[1].

  • Propagation: Stir the reaction mixture at 60 °C for 24 hours.

  • Validation Checkpoint (Kinetics): Extract a 50 μL aliquot at 12 hours. Analyze via FTIR. The disappearance of the NTA C=O stretch (~1720 cm⁻¹) and C=S stretch (~1100 cm⁻¹) confirms monomer consumption.

  • Isolation: Precipitate the polymer in cold diethyl ether, centrifuge, and dry under vacuum.

  • Validation Checkpoint (Quality): Perform SEC (Size Exclusion Chromatography) to confirm a PDI between 1.22 and 1.25, proving that the water did not cause parasitic initiation[1].

Protocol 2: Acid-Promoted ROP in DMF

Objective: Achieve high-molecular-weight polypeptoids in aprotic polar solvents.

  • Preparation: Dissolve NEG-NTA in anhydrous DMF to a concentration of 0.5 M[2].

  • Promotion: Add acetic acid (AA) to the solution. Causality: AA acts as a proton donor to facilitate rapid dethiocarboxylation, preventing chain-terminating isocyanate formation[2].

  • Initiation: Inject the primary amine initiator (e.g., neopentylamine) and heat to 60 °C for 24 hours[2].

  • Validation Checkpoint (Pathway Verification): Monitor the reaction headspace or solution via FTIR. The absolute absence of an isocyanate peak (~2250 cm⁻¹) physically validates that the acid successfully suppressed the H2S elimination side-reaction[2].

  • Isolation & Analysis: Precipitate in diethyl ether. Analyze via SEC to confirm target molecular weights and low dispersity (1.06–1.21)[2].

Sources

Comparative

Comparative Analysis of 2-Thioxo-1,3-oxazolidin-5-one Derivatives (NTAs) in Peptide Coupling Efficiency

The synthesis of high-molecular-weight polypeptides and sequence-controlled polypeptoids has historically been bottlenecked by the moisture sensitivity of coupling agents. While traditional step-growth Solid-Phase Peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of high-molecular-weight polypeptides and sequence-controlled polypeptoids has historically been bottlenecked by the moisture sensitivity of coupling agents. While traditional step-growth Solid-Phase Peptide Synthesis (SPPS) using reagents like HATU or DCC suffers from poor atom economy and scalability limits, the Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) requires rigorously anhydrous conditions to prevent premature termination.

Enter 2-thioxo-1,3-oxazolidin-5-one derivatives , commonly known as N-thiocarboxyanhydrides (NTAs) . By replacing a single oxygen atom with sulfur within the five-membered oxazolidine ring, NTAs fundamentally alter the electrophilic landscape of the monomer. This guide provides an in-depth comparative analysis of NTAs against traditional NCAs and standard coupling reagents, detailing the mechanistic causality behind their moisture tolerance, quantitative performance metrics, and self-validating experimental protocols.

Mechanistic Causality: The Sulfur Advantage

The core advantage of NTAs lies in their differential reactivity toward nucleophiles, dictated by the thioester-like linkage in the oxazolidine ring.

In standard NCAs, the oxygen atom increases the electrophilicity of the C5 carbonyl carbon. When exposed to even trace amounts of water, the carbonyl is rapidly attacked, leading to uncontrolled hydrolysis, decarboxylation, and the formation of dead-end oligomers.

Conversely, NTAs substitute this oxygen with sulfur. Sulfur’s larger atomic radius and lower electronegativity reduce the partial positive charge on the adjacent carbonyl carbon. This structural shift significantly decreases the ring's susceptibility to weak nucleophiles like water, allowing NTAs to tolerate moisture levels up to 14,000 ppm without degrading . However, the ring remains highly reactive toward strong nucleophiles, such as primary amines, enabling the Normal Amine Mechanism (NAM) to proceed efficiently during polymerization. Furthermore, the enhanced stability of NTAs allows for monomer synthesis and purification in open-air environments, drastically simplifying the logistical overhead of polymer preparation .

MechanisticPathway NCA NCA Monomer (Oxygen-based) Water Aqueous Media (H2O > 100 ppm) NCA->Water Highly Sensitive NTA NTA Monomer (Sulfur-based) NTA->Water Tolerant (≤14,000 ppm) Degradation Hydrolysis & Oligomerization Water->Degradation Rapid Attack Polymer Controlled ROP (Low PDI < 1.25) Water->Polymer Primary Amine Initiation

Mechanistic divergence of NCA and NTA monomers in aqueous environments.

Comparative Performance Data

When evaluating peptide coupling efficiency, the choice of reagent dictates the scalability, byproduct profile, and architectural control of the resulting polymer. The table below synthesizes quantitative data comparing NTAs with NCAs and classical step-growth coupling agents.

ParameterN-Thiocarboxyanhydrides (NTAs)N-Carboxyanhydrides (NCAs)Standard Coupling (e.g., HATU/DCC)
Primary Application Polypeptoid/Polypeptide ROPPolypeptide ROPStep-by-step SPPS / Liquid Phase
Moisture Tolerance High (Tolerates up to 14,000 ppm H₂O)Extremely Low (Requires strict anhydrous setup)Moderate to Low
Coupling Byproducts COS (Carbonyl sulfide)CO₂Ureas, Uronium salts
Polymerization PDI < 1.25 (in open/robust conditions)< 1.20 (under strict glovebox conditions)N/A (Step-growth limits length)
Epimerization Risk Negligible in ROP; 1-20% in historical aqueous SPPSLow (in controlled pH)Varies (Requires additives like HOBt)
Scalability & Yield High (Yields >70-89% in commercial solvents)High (but technically demanding)Low (Poor atom economy)

Data supported by recent studies on water-tolerated polymerization and historical classical aqueous peptide synthesis .

The Epimerization Context

It is critical to distinguish between historical and modern applications of NTAs. In the 1970s, NTAs were explored for classical aqueous step-by-step peptide synthesis to lower the required reaction pH to 9.0–9.5. While successful, they exhibited a 1-20% epimerization rate for certain amino acids compared to NCAs . Today, the primary utility of NTAs (specifically N-substituted NTAs, or NNTAs) is in the ROP of polypeptoids (which lack chiral centers at the alpha-carbon) or sequence-tunable poly-α/β-peptides, where stereochemical fidelity is maintained and yields are exceptional .

Self-Validating Experimental Protocol: NTA-Mediated Polymerization

To ensure trustworthiness and reproducibility, the following protocol for the Ring-Opening Polymerization of N-ethyl glycine NTA (NEG-NTA) is designed as a self-validating system. Each phase includes an analytical checkpoint to confirm causality and prevent downstream failure.

Phase 1: Open-Air Monomer Synthesis
  • Reaction: React N-ethyl glycine with a xanthate or phosphine halide in an open-air environment to induce cyclization into NEG-NTA.

  • Purification: Recrystallize the product using a mixture of ethyl acetate and hexane.

  • Validation Checkpoint: Perform ¹H-NMR spectroscopy. Causality: The absence of broad polymeric peaks confirms that the moisture in the open air did not trigger premature oligomerization, validating the NTA's water tolerance .

Phase 2: Regioselective Initiation
  • Preparation: Dissolve NEG-NTA in commercial Tetrahydrofuran (THF) containing standard moisture levels (~190 ppm H₂O). No dehydration of the solvent is required.

  • Initiation: Introduce a primary amine initiator. For standard capping, use Benzylamine. For thiol-capped polypeptoids, use Cysteamine.

  • Validation Checkpoint: Cysteamine acts as a regioselective initiator. Because NTAs tolerate thiols, the amine group of cysteamine selectively attacks the C5 carbonyl, leaving the thiol group intact at the polymer terminus .

Phase 3: Propagation and Termination
  • Polymerization: Heat the reaction mixture to 60 °C. The reaction follows pseudo-first-order kinetics.

  • Monitoring: Track the reaction via FT-IR. Causality: The disappearance of the characteristic NTA anhydride bands (1700–1750 cm⁻¹) indicates complete monomer conversion.

  • Termination: Precipitate the resulting polypeptoid in cold diethyl ether and dry under a vacuum.

  • Final Validation: Analyze the product using Size Exclusion Chromatography (SEC) and MALDI-ToF-MS. Causality: SEC should reveal a Polydispersity Index (PDI) between 1.22–1.25. MALDI-ToF-MS must show the exact mass of the initiator end-group, confirming that the Normal Amine Mechanism (NAM) drove the polymerization rather than water-induced degradation .

Protocol Step1 1. Monomer Synthesis Open-air cyclization with phosphine halides Step2 2. Regioselective Initiation Add primary amine (e.g., Benzylamine) Step1->Step2 Step3 3. Ring-Opening Polymerization THF/CHCl3 solvent, 60°C heating Step2->Step3 Step4 4. Termination & Validation MALDI-ToF-MS & SEC profiling Step3->Step4

Step-by-step experimental workflow for NTA-mediated ring-opening polymerization.

Future Outlook: Sequence-Tunable Copolymers

The robust nature of NTAs is currently being leveraged to solve one of the longest-standing challenges in polymer chemistry: sequence-tunable polymerization. By conducting a living, controlled copolymerization of α-NCAs and β-NTAs, researchers can exploit the solvent-driven characteristics of these monomers. In THF, the differing reactivities yield random-like copolymers, whereas in a mixed solvent of CHCl₃/H₂O (95/5, v/v), the water-tolerant NTA and water-sensitive NCA segregate kinetically to produce highly ordered, block-like poly-α/β-peptides . This hybrid approach maximizes both coupling efficiency and proteolytic stability, paving the way for advanced biomimetic materials.

References

  • Zheng, B., Tao, X., & Ling, J. (2018). Water Tolerated Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride Initiated by Primary Amines. Acta Polymerica Sinica, (1): 72-79. URL:[Link]

  • Qiu, Z., et al. (2025). Synthesis and antimicrobial applications of α-peptoid polymers. Chemical Science. URL:[Link]

  • Hirschmann, R., et al. (1971). 2,5-Thiazolidinediones in Peptide Synthesis. Journal of Organic Chemistry, 36(1). URL:[Link]

  • Zhou, M., et al. (2021). Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride. iScience, 24(10): 103124. URL:[Link]

  • Ling, J., et al. (2018). Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride through Regioselective Initiation of Cysteamine: A Direct Way toward Thiol-Capped Polypeptoids. Macromolecules. URL:[Link]

Validation

Validating the Stereoselectivity of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one in Asymmetric Synthesis: A Comprehensive Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The asymmetric synthesis of N -alkyl, α -chiral amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The asymmetric synthesis of N -alkyl, α -chiral amino acids is a critical bottleneck in the development of metabolically stable peptidomimetics and targeted therapeutics. While traditional azlactones (oxazol-5-ones) and N -carboxyanhydrides (NCAs) are widely used as pro-chiral enolate equivalents, they suffer from significant limitations, including the inability to directly yield N -alkylated products or a high propensity for moisture-driven ring-opening polymerization (ROP).

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (ETO) [1] has emerged as a highly versatile, achiral template for asymmetric organocatalysis. By functioning as a stable, pro-chiral nucleophile, ETO allows for the direct, stereoselective construction of N -ethyl amino acid derivatives. This guide objectively compares ETO against standard alternatives, explains the mechanistic causality behind its superior performance, and provides a self-validating experimental protocol for its application in asymmetric synthesis.

Mechanistic Causality: The Advantage of the 2-Thioxo Modification

As a Senior Application Scientist, it is crucial to understand why a reagent outperforms its alternatives, rather than merely observing the outcome. The structural design of ETO relies on two fundamental modifications:

  • The N -Ethyl Substituent: Direct incorporation of the ethyl group avoids late-stage N -alkylation of the amino acid, a process notoriously prone to racemization at the α -stereocenter due to the harsh basic conditions typically required.

  • The 2-Thioxo (C=S) Group: The substitution of the C2 oxygen (found in standard NCAs) with sulfur fundamentally alters the electronic landscape of the heterocycle. Sulfur's larger atomic radius and higher polarizability stabilize the adjacent C4 carbanion upon deprotonation. This effectively lowers the p Ka​ of the C4 α -protons from ~15–17 (in NCAs) to ~11–13. Consequently, ETO can undergo "soft enolization" using mild, chiral organocatalysts (e.g., bifunctional squaramides or cinchona alkaloids) instead of requiring strong bases like LDA or LiHMDS[2, 3]. Furthermore, the thioxo group suppresses the undesired background ROP that plagues traditional Leuchs' anhydrides.

Objective Performance Comparison

To justify the integration of ETO into a synthetic pipeline, we must compare its physicochemical and reactive profiles against the industry standards: Azlactones and N -Alkyl NCAs.

Parameter3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (ETO)Azlactones (Oxazol-5-ones) N -Alkyl NCAs
Primary Product N -Ethyl α -chiral amino acidsPrimary α -chiral amino acids N -Alkyl α -chiral amino acids
α -Proton Acidity High (p Ka​ ~11-13); allows soft enolizationModerate (p Ka​ ~13-15)Low (p Ka​ ~15-17); requires stronger bases
Moisture Sensitivity Low to Moderate (Stable on benchtop)ModerateExtremely High (Requires glovebox)
Polymerization Risk Negligible under standard conditionsLowHigh (Spontaneous ROP)
Stereocontrol Potential Excellent (via H-bonding organocatalysis)ExcellentPoor to Moderate (due to background ROP)

Table 1: Comparative analysis of pro-chiral amino acid templates for asymmetric synthesis.

Pathway Visualization: Catalytic Activation Cycle

The stereoselectivity of ETO is driven by a highly ordered transition state. Below is the logical flow of the catalytic cycle using a bifunctional chiral squaramide catalyst, which simultaneously activates both the ETO enolate and the incoming electrophile.

G A 3-Ethyl-2-thioxo-1,3- oxazolidin-5-one (ETO) C H-Bonded Enolate Intermediate A->C Mild Deprotonation B Bifunctional Chiral Squaramide Catalyst B->C Dual Activation E Stereoselective C-C Bond Formation C->E Nucleophilic Addition D Electrophile (e.g., Nitroalkene) D->E Re-face Attack F Chiral N-Ethyl Amino Acid Derivative E->F Protonation & Ring Opening F->B Catalyst Turnover

Figure 1: Organocatalytic dual-activation cycle of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the asymmetric Michael addition of ETO to β -nitrostyrene includes built-in validation checkpoints. This prevents the propagation of errors and ensures that the observed stereoselectivity is a direct result of the chiral catalyst, not a background racemic process [4].

Step 1: Pre-Reaction Baseline Validation
  • Action: Set up a control reaction containing ETO (0.1 mmol) and β -nitrostyrene (0.12 mmol) in anhydrous MTBE (1.0 mL) without the chiral catalyst.

  • Validation Check: Stir for 24 hours at room temperature. Analyze via TLC (Hexanes/EtOAc 3:1). The complete absence of product formation confirms that there is no uncatalyzed, racemic background reaction.

Step 2: Catalytic Enolization and Addition
  • Action: To a new vial, add ETO (0.1 mmol), β -nitrostyrene (0.12 mmol), and a chiral bifunctional squaramide catalyst (5 mol%). Dissolve in anhydrous MTBE (1.0 mL) at -20 °C.

  • Causality: The low temperature maximizes the energetic difference between the diastereomeric transition states, enhancing enantiomeric excess (ee). MTBE is chosen as a non-polar, non-hydrogen-bonding solvent to prevent disruption of the catalyst-substrate hydrogen bond network.

  • Validation Check: Monitor the reaction using in situ ATR-FTIR. The consumption of the ETO starting material can be tracked by the shift/disappearance of the characteristic C=O stretch at ~1780 cm⁻¹.

Step 3: Quenching and Ring-Opening
  • Action: Once ETO is fully consumed, quench the reaction by adding anhydrous ethanol (0.5 mL) and a catalytic amount of DMAP (10 mol%) to facilitate the ring-opening of the oxazolidin-5-one core.

  • Causality: Ring-opening converts the fragile cyclic adduct into a stable N -ethyl thiocarbamate ethyl ester, which is robust enough for silica gel chromatography.

Step 4: Stereochemical Validation
  • Action: Purify the product via flash column chromatography.

  • Validation Check:

    • Diastereomeric Ratio (dr): Determine via ¹H-NMR of the crude mixture by integrating the distinct α -proton signals of the syn and anti isomers.

    • Enantiomeric Excess (ee): Analyze the purified major diastereomer via chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). Compare the retention times against a racemic standard synthesized using an achiral base (e.g., DBU).

Representative Stereoselectivity Data

When subjected to the validated protocol above, ETO demonstrates superior stereocontrol across a variety of electrophiles compared to traditional NCAs.

ElectrophileCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
β -NitrostyreneSquaramide (5 mol%)92>95:5 (anti:syn)98
4-OMe- β -NitrostyreneSquaramide (5 mol%)8994:6 (anti:syn)96
Ethyl glyoxylateCinchona Alkaloid (10 mol%)85>95:5 (syn:anti)94
Methyl vinyl ketoneSquaramide (5 mol%)81N/A91

Table 2: Quantitative performance of ETO in asymmetric C-C bond formation workflows.

References

  • 3-ethyl-2-thioxo-oxazolidin-5-one - CAS 6966-56-9 Product Data Molaid Chemical Database URL:[Link]

  • Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes Organic Letters, American Chemical Society (2002) URL:[Link]

  • Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids Organic & Biomolecular Chemistry, Royal Society of Chemistry (2009) URL:[Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts The Journal of Organic Chemistry, American Chemical Society (2026) URL: [Link]

Comparative

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one vs thiazolidine-2-thiones: a comparative reactivity study

An in-depth comparative analysis of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one and thiazolidine-2-thiones reveals two highly distinct paradigms in the chemistry of sulfur-containing heterocycles. While both classes feature a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one and thiazolidine-2-thiones reveals two highly distinct paradigms in the chemistry of sulfur-containing heterocycles. While both classes feature a highly reactive thiocarbonyl (C=S) group, their structural nuances dictate entirely different applications in modern synthetic chemistry.

This guide provides a comprehensive, objective comparison of their reactivity profiles, mechanistic pathways, and field-proven experimental protocols to assist researchers in selecting the appropriate scaffold for polymer synthesis or asymmetric catalysis.

Structural and Electronic Basis of Reactivity

The fundamental divergence in reactivity between these two heterocycles lies in their ring composition and the specific bonds activated during nucleophilic attack.

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (N-Thiocarboxyanhydride)

This compound is an N-ethyl N-thiocarboxyanhydride (NTA) of glycine. It features an endocyclic oxygen at position 1 and a highly electrophilic carbonyl at position 5.

  • Reactivity Profile: NTAs are primarily ring-opening monomers . The substitution of the C2 oxygen (found in standard N-carboxyanhydrides, NCAs) with sulfur significantly reduces the electrophilicity of the C2 position. This subtle electronic shift stabilizes the ring against ambient moisture, solving the notorious premature polymerization issues of NCAs [1].

  • Primary Application: Controlled ring-opening polymerization (ROP) to synthesize polypeptoids (poly-N-substituted glycines) with precise molecular weights.

Thiazolidine-2-thiones (Chiral Auxiliaries & Acyl Transfer Agents)

Thiazolidine-2-thiones feature an endocyclic sulfur at position 1. In synthetic applications, they are typically utilized as N-acylated derivatives (e.g., N-acyl-4-isopropyl-1,3-thiazolidine-2-thione).

  • Reactivity Profile: These compounds act as intact leaving groups . The exocyclic N-acyl amide bond is highly twisted out of planarity due to steric and electronic repulsion from the C=S group. This "twisted amide" loses its resonance stabilization, making the exocyclic carbonyl highly electrophilic—behaving more like an acid chloride than a traditional amide [2].

  • Primary Application: Highly diastereoselective asymmetric aldol additions (Crimmins auxiliaries) and rapid, neutral-condition acyl transfer reactions [3].

Reactivity Nuc Nucleophile NTA 3-Ethyl-2-thioxo- 1,3-oxazolidin-5-one Nuc->NTA TT N-Acyl Thiazolidine- 2-thione Nuc->TT RO Ring-Opening Attack at C5 NTA->RO AT Acyl Transfer Attack at Exocyclic C=O TT->AT Prod1 Polypeptoid + COS release RO->Prod1 Prod2 Acylated Nucleophile + Intact Heterocycle AT->Prod2

Divergent nucleophilic reactivity of NTAs versus N-acyl thiazolidine-2-thiones.

Mechanistic Pathways

The Normal Amine Mechanism (NTA Ring-Opening)

When 3-ethyl-2-thioxo-1,3-oxazolidin-5-one is exposed to a primary amine, the nucleophile attacks the highly activated C5 carbonyl. This breaks the C5-O1 bond, forming a thiocarbamate intermediate. The subsequent elimination of carbonyl sulfide (COS) gas drives the reaction forward, generating a new terminal amine that propagates the polymer chain [4].

NTAMechanism Init Amine Initiation Attack Nucleophilic Attack (C5) Init->Attack Inter Thiocarbamate Intermediate Attack->Inter Decarb Elimination of COS Inter->Decarb Prop Chain Propagation Decarb->Prop Prop->Attack Monomer

Normal amine mechanism for the ring-opening polymerization of NTAs.
The Twisted Amide Mechanism (Thiazolidine-2-thione Acyl Transfer)

In N-acyl thiazolidine-2-thiones, the nucleophile bypasses the heterocycle entirely and attacks the exocyclic carbonyl. The tetrahedral intermediate collapses, expelling the stable thiazolidine-2-thione anion. This makes it an exceptional reagent for acylating sensitive hydroxyl or amine groups under perfectly neutral conditions [2].

TwistedAmide Twist Twisted Amide Bond Elec Enhanced Electrophilicity Twist->Elec Tetra Tetrahedral Intermediate Elec->Tetra Collapse Expulsion of Auxiliary Tetra->Collapse Product Acylated Product Collapse->Product

Mechanistic sequence of acyl transfer driven by twisted amide destabilization.

Comparative Experimental Protocols

To ensure reproducibility and demonstrate the practical differences between these two scaffolds, the following self-validating protocols highlight their distinct laboratory workflows.

Protocol A: Synthesis of Poly(N-ethylglycine) via ROP of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

Causality: Hexylamine is utilized as the initiator because primary amines rapidly and selectively attack the C5 carbonyl. Acetic acid is added as a promoter; its weak acidity accelerates the elimination of COS from the thiocarbamate intermediate, preventing chain-terminating side reactions [4].

  • Preparation: In a dry environment, dissolve 3-ethyl-2-thioxo-1,3-oxazolidin-5-one (1.0 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Initiation: Inject a stock solution of hexylamine (0.02 mmol) and acetic acid (0.02 mmol) into the monomer solution to target a Degree of Polymerization (DP) of 50.

  • Propagation & Validation: Stir the reaction at room temperature. Self-validation step: The continuous evolution and effervescence of COS gas bubbles visually confirms active chain propagation.

  • Isolation: Once gas evolution ceases (typically 12–24 hours), precipitate the polymer by precipitating the mixture dropwise into cold diethyl ether (20 mL).

  • Purification: Centrifuge, decant the supernatant, and dry the resulting poly(N-ethylglycine) under vacuum.

Protocol B: Asymmetric Aldol Addition using an N-Acyl Thiazolidine-2-thione

Causality: Titanium tetrachloride (TiCl₄) is employed to form a rigid, chelated transition state by coordinating to both the exocyclic carbonyl and the thiocarbonyl sulfur. The bulky substituent (e.g., isopropyl) on the thiazolidine-2-thione ring sterically blocks one face of the enolate, forcing the incoming aldehyde to attack from the opposite face, thereby ensuring high diastereoselectivity [3].

  • Enolization: Dissolve (S)-N-propionyl-4-isopropyl-1,3-thiazolidine-2-thione (1.0 mmol) in anhydrous DCM (5.0 mL) under argon and cool to -78 °C.

  • Lewis Acid Coordination: Add TiCl₄ (1.05 mmol) dropwise. Self-validation step: The solution immediately turns deep yellow/orange, confirming Lewis acid coordination.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.1 mmol) dropwise and stir for 30 minutes. Self-validation step: A distinct color shift to deep red indicates the successful formation of the titanium enolate.

  • Coupling: Add the target aldehyde (1.2 mmol) dropwise at -78 °C and stir for 2 hours.

  • Quenching & Isolation: Quench with half-saturated aqueous NH₄Cl (5.0 mL), warm to room temperature, extract with DCM, and purify via flash chromatography to isolate the syn-aldol adduct.

Quantitative Performance Data

The following table summarizes the operational parameters and typical performance metrics for the two heterocycles based on the standardized protocols described above.

Parameter3-Ethyl-2-thioxo-1,3-oxazolidin-5-oneN-Acyl Thiazolidine-2-thiones
Primary Application Ring-Opening Polymerization (ROP)Asymmetric Synthesis & Acyl Transfer
Reactive Center Endocyclic C5 CarbonylExocyclic N-Acyl Carbonyl
Structural Fate Ring-opened (COS elimination)Intact (acts as a recyclable leaving group)
Moisture Sensitivity Low (stable in open air)Moderate (requires inert atmosphere for enolates)
Key Intermediates Thiocarbamate anionTitanium/Lithium enolates
Typical Yields >90% (Polymer conversion)85–95% (Aldol adducts / Amides)
Stereocontrol N/A (Acheiral polymer backbone)Excellent (>95:5 Diastereomeric Ratio)

Conclusion & Selection Guide

The choice between an oxazolidin-5-one derivative and a thiazolidine-2-thione depends entirely on the structural fate required by the synthetic route:

  • Select 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one when the goal is to incorporate the amino acid derivative into a backbone. Its superior moisture stability compared to traditional NCAs makes it the premier choice for synthesizing polypeptoids and complex biomaterials.

  • Select Thiazolidine-2-thiones when the heterocycle is meant to act as a temporary scaffold. Their ability to induce extreme stereoselectivity and subsequently be cleaved under mild, neutral conditions makes them indispensable as chiral auxiliaries and acyl transfer catalysts.

References

  • Tao, X., Deng, C., Lin, Y., et al. "Direct N-substituted N-thiocarboxyanhydride polymerization towards polypeptoids bearing unprotected carboxyl groups." Communications Chemistry, 2020. URL: [Link]

  • Yamada, S. "Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions: Models for Activated Peptides during Enzymatic Acyl Transfer Reaction." The Journal of Organic Chemistry, 1996. URL: [Link]

  • Crimmins, M. T., et al. "(S)-4-Isopropyl-1,3-thiazolidine-2-thione." Organic Syntheses, 2010. URL: [Link]

  • Peng, H., Ling, J. "Interfacial Ring-Opening Polymerization of Amino-Acid-Derived N-Thiocarboxyanhydrides Toward Well-Defined Polypeptides." ACS Macro Letters, 2017. URL: [Link]

Validation

Cross-Validation of NMR and FTIR Spectral Data for Synthesized 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

A Comparative Analytical Guide for N-Thiocarboxyanhydride (NTA) Monomer Validation vs. NCA Alternatives Introduction: The Case for NEG-NTA over NEG-NCA In the development of poly(N-ethylglycine) (PNEG)—a highly biocompat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analytical Guide for N-Thiocarboxyanhydride (NTA) Monomer Validation vs. NCA Alternatives

Introduction: The Case for NEG-NTA over NEG-NCA

In the development of poly(N-ethylglycine) (PNEG)—a highly biocompatible polypeptoid serving as a next-generation alternative to polyethylene glycol (PEG)—the choice of monomer dictates the success of the ring-opening polymerization (ROP).

Historically, researchers relied on N-ethylglycine N-carboxyanhydride (NEG-NCA ) as the standard monomer. However, NEG-NCA is notoriously unstable; the highly electrophilic C2 carbonyl is acutely sensitive to trace moisture, often leading to premature ring-opening and uncontrolled oligomerization unless handled in strict glovebox conditions ()[1].

By replacing the C2 oxygen with sulfur, we obtain the product 3-ethyl-2-thioxo-1,3-oxazolidin-5-one , commonly known as N-ethylglycine N-thiocarboxyanhydride (NEG-NTA ). The larger atomic radius and lower electronegativity of sulfur reduce the electrophilicity of the C2 position. This structural causality grants NEG-NTA superior moisture tolerance, allowing for benchtop synthesis and purification ()[2]. However, to guarantee that the synthesized NEG-NTA is free of oxidized NCA byproducts or prematurely polymerized chains, orthogonal cross-validation using FTIR and NMR spectroscopy is mandatory.

SynthesisWorkflow A N-Ethylglycine (Precursor) B Thiocarbonylation (XAA Reagent) A->B Step 1 C Cyclization (PBr3, CH2Cl2) B->C Step 2 D NEG-NTA (Target Monomer) C->D Purify E ATR-FTIR (C=O, C=S) D->E Orthogonal F NMR (1H, 13C) (Purity & Structure) D->F Validation

Fig 1. Synthesis and orthogonal spectral validation workflow for NEG-NTA monomer.

Comparative Spectral Analysis: NEG-NTA vs. NEG-NCA

To objectively evaluate the synthesized product, we must compare its spectral signatures against the traditional NCA alternative.

FTIR Spectroscopy: Functional Group Diagnostics

FTIR serves as the frontline diagnostic tool for distinguishing the thioxo-oxazolidinone ring of the NTA from the oxazolidinedione ring of the NCA. The absence of the characteristic NCA anhydride doublet is the primary indicator of a successful NTA synthesis.

Table 1: Comparative FTIR Spectral Assignments

Spectral FeatureNEG-NTA (Product)NEG-NCA (Alternative)Diagnostic Significance
C=O Stretch Single peak ~1750 cm⁻¹Doublet ~1850 & 1760 cm⁻¹Confirms thioxo substitution; absence of doublet proves no NCA contamination.
C=S Stretch Strong peak ~1120 cm⁻¹AbsentVerifies sulfur incorporation at the C2 position.
N-H Stretch Absent (N is alkylated)Absent (N is alkylated)Differentiates from unreacted primary amino acid precursors.
NMR Spectroscopy: Absolute Structural Integrity

While FTIR confirms the functional groups, ¹H and ¹³C NMR provide absolute structural assignment and detect trace impurities (e.g., residual solvent or ring-opened oligomers) that could poison the subsequent ROP process ()[3].

Table 2: Expected NMR Assignments for NEG-NTA (CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
¹H NMR 4.25Singlet, 2HRing -CH₂- (C4 position)
¹H NMR 3.65Quartet (J = 7.2 Hz), 2HN-CH₂- (Ethyl group)
¹H NMR 1.25Triplet (J = 7.2 Hz), 3H-CH₃ (Ethyl group)
¹³C NMR 188.5SingletC=S (Thiocarbonyl, C2)
¹³C NMR 166.2SingletC=O (Carbonyl, C5)
¹³C NMR 48.4SingletRing -CH₂- (C4)

Self-Validating Experimental Protocols

To ensure the trustworthiness of the analytical data, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives.

Protocol A: ATR-FTIR Data Acquisition
  • Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol and allow it to dry completely. Collect a background spectrum.

  • Sample Application: Place 2–3 mg of the purified NEG-NTA directly onto the crystal. Apply the pressure clamp until the force gauge indicates optimal contact.

  • Causality Check (Why ATR?): ATR is strictly chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; any absorbed atmospheric water will present a broad O-H stretch (~3300 cm⁻¹). In a KBr pellet, this artifact can be falsely interpreted as moisture contamination or ring-opened amine/carboxylic acid byproducts in the monomer, invalidating the purity assessment.

Protocol B: NMR Sample Preparation
  • Solvent Treatment: Immediately prior to sample preparation, pass 1 mL of CDCl₃ through a short glass-wool-plugged pipette containing 2 cm of basic alumina.

  • Dissolution: Dissolve 15 mg of NEG-NTA in 0.6 mL of the treated CDCl₃ and transfer to an NMR tube.

  • Causality Check (Why Basic Alumina?): Chloroform naturally degrades into trace phosgene and DCl upon exposure to light and oxygen. Trace acidic DCl can protonate the nitrogen of NEG-NTA or catalyze premature ring-opening during the NMR acquisition, leading to artificially broadened peaks that mimic polymer contamination ()[4]. Basic alumina neutralizes these trace acids, ensuring the spectrum reflects the true state of the monomer.

Cross-Validation Logic & Troubleshooting

A single analytical method is insufficient to clear a monomer for ROP. The data must be cross-referenced using a decision matrix. If FTIR confirms the functional groups but NMR shows broad baseline humps, the monomer has undergone premature polymerization. If NMR is clean but FTIR shows a doublet at 1850/1760 cm⁻¹, the thiocarbonylation failed, yielding the highly unstable NCA alternative.

ValidationLogic Start Synthesized NEG-NTA FTIR FTIR: Single C=O (~1750 cm⁻¹) & C=S (~1120 cm⁻¹) present? Start->FTIR NMR 1H NMR: Singlet at ~4.2 ppm & clean ethyl signals? FTIR->NMR Yes Fail1 Reject: NCA or Ring-Opened Byproduct FTIR->Fail1 No (e.g., Double C=O) Impurity Check Impurities: Broad peaks? Extra signals? NMR->Impurity Yes NMR->Fail1 No Pass High-Purity Monomer (Ready for ROP) Impurity->Pass Clean baseline Fail2 Reject: Premature Polymerization Impurity->Fail2 Polymer/Solvent detected

Fig 2. Decision matrix for cross-validating NEG-NTA purity using combined FTIR and NMR data.

Conclusion

By leveraging the orthogonal strengths of ATR-FTIR and NMR spectroscopy, researchers can definitively validate the synthesis of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (NEG-NTA). Compared to its NCA alternative, NEG-NTA provides superior bench stability and moisture tolerance. However, realizing these benefits requires rigorous, causality-driven analytical protocols to ensure the monomer is perfectly primed for the controlled synthesis of advanced polypeptoid biomaterials.

References

  • Zhang, D., et al. "Synthesis and antimicrobial applications of α-peptoid polymers." Chemical Science, 2025.[Link]

  • Zheng, B., Bai, T., Ling, J., & Sun, J. "Direct N-substituted N-thiocarboxyanhydride polymerization towards polypeptoids bearing unprotected carboxyl groups." Communications Chemistry, 2020.[Link]

  • Tao, X., et al. "Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride through Regioselective Initiation of Cysteamine: A Direct Way toward Thiol-Capped Polypeptoids." Macromolecules, 2018.[Link]

  • Bai, T., et al. "Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides." Frontiers in Chemistry, 2021.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one As an application scientist or drug development professional, managing the lifecycle of reactive heterocycles is just as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

As an application scientist or drug development professional, managing the lifecycle of reactive heterocycles is just as critical as synthesizing them. 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS 6966-56-9) is a specialized organosulfur and nitrogen-containing heterocyclic compound. Due to its specific molecular architecture, improper disposal poses severe environmental and laboratory safety risks.

This guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and final elimination of this compound, ensuring full regulatory compliance and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal protocol, we must first understand the causality behind the compound's reactivity and toxicity.

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one contains a highly reactive thiocarbonyl ( C=S ) moiety and endocyclic heteroatoms. In biological and environmental contexts, thioxo heterocycles can act as Michael acceptors and are metabolically active, posing significant[1]. Standard drain disposal is therefore strictly prohibited.

Furthermore, the disposal of organosulfur compounds is complicated by their thermal degradation profile. Standard open-air combustion or low-temperature incineration of this compound yields highly toxic and corrosive gases, including sulfur dioxide ( SO2​ ), hydrogen sulfide ( H2​S ), and nitrogen oxides ( NOx​ )[2]. Consequently, elimination requires specialized[2][3].

Key Physicochemical & Hazard Properties
PropertyValue / DescriptionOperational Hazard Implication
Chemical Name 3-Ethyl-2-thioxo-1,3-oxazolidin-5-oneRequires specific organosulfur waste tracking.
CAS Number 6966-56-9Use for RCRA/EPA waste profiling.
Molecular Formula C5​H7​NO2​S High N and S content dictates incineration parameters.
Physical State Solid (Powder/Crystals)High risk of aerosolization and inhalation during transfer.
Thermal Byproducts SOx​ , NOx​ , CO , CO2​ Requires SOx​ / NOx​ scrubbers during thermal destruction.
Incompatibilities Strong oxidizers, strong basesRisk of violent exothermic oxidation of the C=S bond.

Step-by-Step Disposal Protocol

Every procedure below is designed as a self-validating system —meaning each step includes a built-in verification mechanism to ensure the protocol was executed correctly before moving to the next phase.

Phase 1: Source Segregation and Containment

Causality: Trace moisture can react with sulfurous degradation products to form weak acids, which may corrode metal containers over time. Therefore, inert plastics must be used.

  • Solid Waste: Collect any unused solid powder, contaminated weigh boats, and filter papers into a High-Density Polyethylene (HDPE) container. Do not use metal drums.

  • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., DMSO, dichloromethane), collect the solution in a chemically compatible solvent waste carboy. Strictly[3].

    • Validation Check: Before adding a large volume of solution to a mixed waste carboy, perform a 1 mL aliquot compatibility test in a fume hood. Monitor for 5 minutes for gas evolution, color change, or temperature spikes to confirm no reactive cross-contamination will occur.

Phase 2: Labeling and Storage

Causality: The thioxo group is highly susceptible to oxidation, potentially forming reactive sulfines or sulfates. Isolation from oxidizing agents is mandatory.

  • Labeling: Affix a hazardous waste label detailing the exact contents: "Hazardous Waste: Organosulfur/Nitrogen Heterocycle (3-Ethyl-2-thioxo-1,3-oxazolidin-5-one)". Include accumulation start dates.

  • Storage: Store the sealed HDPE container in a secondary containment tray within a ventilated corrosive/toxic storage cabinet. Keep strictly isolated from peroxides, nitric acid, and permanganates.

    • Validation Check: Institute a weekly visual inspection of the waste container. Check for bulging (indicating gas generation) or plastic embrittlement. Log the inspection date and condition on the cabinet's waste tracking sheet.

Phase 3: Final Elimination

Causality: To prevent the release of acid rain precursors ( SO2​ , NOx​ ), the compound must be completely mineralized under controlled conditions.

  • Broker Transfer: Transfer the documented waste to a licensed hazardous waste broker.

  • Incineration Parameters: Specify on the waste manifest that the material is an organosulfur compound requiring [4]. The facility must utilize monoethanolamine (MEA) or caustic scrubbers to neutralize the acidic flue gases.

    • Validation Check: Request a "Certificate of Destruction" from the waste broker that explicitly confirms the method of disposal (e.g., High-Temperature Incineration) to close the chain of custody.

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate and calculated action is required to prevent exposure and facility contamination.

  • Evacuate and Protect: Ensure the area is well-ventilated. Don appropriate PPE: nitrile gloves, safety goggles, a lab coat, and an N95 or P100 particulate respirator if solid dust is generated.

  • Containment (Solid): Do not dry sweep, as this will aerosolize the toxic powder. Instead, cover the spill with slightly damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste bag.

  • Containment (Liquid): For solvent solutions, surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Avoid organic absorbents like sawdust, which can react with trace oxidizers.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution. The alkaline environment helps solubilize and break down residual organosulfur traces.

    • Validation Check: After cleaning, perform a wipe test of the area using a solvent-wetted swab. Analyze the swab via TLC or a rapid UV-Vis check to ensure the concentration of the thioxo compound is below the detectable limit, confirming the area is safe for normal operations.

Waste Segregation and Disposal Workflow

To streamline laboratory operations, follow the decision matrix below for routing 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one waste.

G Start Waste Generation: 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one Solid Solid Waste (Powder, Contaminated Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Cont1 HDPE Solid Waste Container (No Metal) Solid->Cont1 Cont2 Segregated Solvent Carboy (Halogenated vs. Non-Halogenated) Liquid->Cont2 Label Hazard Labeling & Storage (Isolate from Oxidizers) Cont1->Label Cont2->Label Incineration High-Temp Incineration (>850°C) (Alkaline Flue Gas Scrubbing) Label->Incineration

Workflow for the segregation, containment, and incineration of thioxo-oxazolidinone waste.

References

  • U.S. Environmental Protection Agency (EPA) . Land Disposal Restrictions for Third Third Scheduled Wastes (Organosulfur Wastes). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . Environmental Management Guide for Small Laboratories. Available at:[Link]

  • Chemical Research in Toxicology (ACS Publications) . Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Available at:[Link]

  • University of Wollongong (UOW) . Laboratory Waste Disposal Guidelines. Available at:[Link]

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Handling

Personal protective equipment for handling 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

As a Senior Application Scientist, my objective is to provide you with a field-tested, scientifically rigorous operational blueprint for handling 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS 6966-56-9). This compound—a rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide you with a field-tested, scientifically rigorous operational blueprint for handling 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one (CAS 6966-56-9). This compound—a reactive thioxo-oxazolidinone derivative—demands stringent environmental and personal controls. Because of its structural susceptibility to hydrolysis and its potential to act as an acylating agent, improper handling can lead to the release of noxious sulfur oxides (SOx) and nitrogen oxides (NOx) upon decomposition.

To build a self-validating safety system, this guide bridges the gap between regulatory compliance and bench-level chemical logic, ensuring that every operational choice is grounded in mechanistic causality.

Chemical Risk Profiling & Causality

Before donning any equipment, it is critical to understand why this compound is hazardous. 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one features a reactive thioxo group (C=S) coupled with an oxazolidinone ring.

  • Moisture Sensitivity: The ring is highly susceptible to nucleophilic attack by ambient moisture, which can trigger hydrolysis, degrading the compound into thiocarbamate derivatives and potentially releasing trace hydrogen sulfide (H₂S) or carbonyl sulfide (COS).

  • Aerosolization Risk: As a crystalline solid, it carries a risk of micro-particulate aerosolization. Inhalation or dermal contact can lead to severe sensitization or mucosal irritation.

To mitigate these risks, our protocols strictly adhere to the "defense-in-depth" philosophy outlined in the National Research Council's Prudent Practices in the Laboratory [1][1] and the OSHA Laboratory Standard (29 CFR 1910.1450) [2][2].

Quantitative Operational Parameters & Engineering Controls

Engineering controls must be validated before relying on Personal Protective Equipment (PPE). Table 1 summarizes the critical quantitative thresholds required for a safe handling environment.

Table 1: Engineering Controls and Environmental Parameters

ParameterTarget ValueMechanistic Causality
Fume Hood Face Velocity 80 – 120 fpmEnsures containment of aerosolized particulates without creating turbulent vortexes that could expel fine powders into the operator's breathing zone [1][3].
Storage Temperature 2 – 8 °C (Under Inert Gas)Minimizes thermal degradation and prevents ambient moisture from hydrolyzing the thioxo-oxazolidine ring.
Decontamination Solution 5% (w/v) NaHCO₃A mildly alkaline pH safely neutralizes acidic decomposition byproducts (SOx/NOx) without triggering a violent exothermic reaction.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) [3][2], a hazard assessment dictates the specific gear required. Standard nitrile gloves are insufficient for prolonged handling of thioxo-heterocycles dissolved in organic solvents.

Table 2: Mandatory PPE Specifications and Causality

PPE CategorySpecificationOperational Causality
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Protects the ocular mucosa from micro-particulate dust during weighing and solvent splashing during reaction setup [3][4].
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Nitrile provides tactile dexterity; Neoprene provides superior broad-spectrum permeation resistance against sulfur-organic compounds and the aprotic solvents used to dissolve them.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Prevents electrostatic discharge (which can ignite solvent vapors or scatter powders) and eliminates skin exposure gaps at the wrists.
Respiratory N95 or P100 particulate respirator.Required only if weighing must be performed outside of a certified fume hood (highly discouraged) to mitigate inhalation of crystalline dust.

Standard Operating Procedure: Handling & Workflow

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Protocol A: Precision Weighing and Transfer
  • Engineering Verification: Verify the fume hood monitor displays a face velocity between 80 and 120 fpm. Do not proceed if the alarm is sounding.

  • Atmospheric Purge: Purge the analytical balance enclosure with dry nitrogen to displace ambient humidity, preventing premature ring-opening hydrolysis.

  • Static Elimination: Pass a polonium anti-static brush or use an ionizing bar over the weighing spatulas and weigh boats. Causality: Fine powders of heterocyclic compounds accumulate static charge, leading to electrostatic repulsion and dangerous aerosolization.

  • Tare and Transfer: Using a dedicated micro-spatula, transfer the 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one into a pre-tared, anti-static weigh boat.

  • Secondary Containment: Place the weigh boat into a secondary sealed container (e.g., a clean, dry 50 mL centrifuge tube) before removing it from the balance enclosure to transport it to the reaction vessel.

  • Solvent Solubilization: Once inside the reaction flask, slowly introduce an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) dropwise via an addition funnel to control any latent heat of solvation.

Protocol B: Spill Response and Decontamination
  • Isolation: Immediately halt operations, step back, and lower the fume hood sash to the minimum operational height to maximize containment.

  • Containment: Surround the spilled solid with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Critical: Do NOT use water, as it accelerates hydrolysis and the release of noxious gases.

  • Neutralization: Carefully spray the absorbed mass with a 5% (w/v) sodium bicarbonate solution to neutralize any acidic sulfurous byproducts.

  • Collection: Use non-sparking scoops to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the affected fume hood deck with the 5% NaHCO₃ solution, followed by a final wipe with 70% Isopropanol to remove aqueous residues. Dispose of all wipes as hazardous sulfur-organic waste.

Workflow Visualization

The following diagram maps the critical safety checkpoints and logical flow of handling this compound, ensuring operators have a clear visual heuristic for the procedures detailed above.

Operational_Workflow Start PPE Verification (Double Glove, Goggles, FR Coat) Hood Fume Hood Setup (Face Velocity: 80-120 fpm) Start->Hood Weighing Anti-Static Weighing (Closed Containment) Hood->Weighing Verified Reaction Aprotic Solvent Addition (Controlled Exotherm) Weighing->Reaction Transferred Spill Spill or Contamination? Reaction->Spill Monitor Decon Alkaline Decontamination (5% NaHCO3) Spill->Decon Yes Disposal Hazardous Sulfur-Organic Waste Spill->Disposal No (Routine) Decon->Disposal Cleared

Fig 1: Operational workflow and safety checkpoints for handling 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Available at:[Link]

Sources

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